Hsd17B13-IN-43
描述
Structure
3D Structure
属性
分子式 |
C23H14Cl2F3N3O3 |
|---|---|
分子量 |
508.3 g/mol |
IUPAC 名称 |
3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C23H14Cl2F3N3O3/c24-15-8-13(9-16(25)20(15)32)21(33)30-18-6-2-5-17-19(18)22(34)31(11-29-17)10-12-3-1-4-14(7-12)23(26,27)28/h1-9,11,32H,10H2,(H,30,33) |
InChI 键 |
AZLYYNIXTDGFFV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
产品来源 |
United States |
Foundational & Exploratory
HSD17B13-IN-43: A Deep Dive into its Mechanism of Action in Non-Alcoholic Fatty Liver Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, as a key player in the progression of NAFLD. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and advanced liver disease, validating HSD17B13 as a promising therapeutic target. HSD17B13-IN-43 is a potent, small-molecule inhibitor of HSD17B13 developed for the potential treatment of NAFLD. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical activity, the underlying signaling pathways, and the experimental methodologies used for its characterization.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, enzymes that are primarily involved in steroid and lipid metabolism.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[2] Functionally, HSD17B13 is localized to lipid droplets within hepatocytes and possesses enzymatic activity, including retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[3][4] This activity is implicated in hepatic retinoid metabolism, which is often dysregulated in NAFLD.
The precise mechanism by which HSD17B13 contributes to NAFLD progression is still under investigation, but it is thought to be linked to its enzymatic function and its role in lipid droplet dynamics.[1] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[1] Conversely, loss-of-function variants of HSD17B13 are protective against the progression from simple steatosis to NASH, suggesting that inhibition of its enzymatic activity could be a viable therapeutic strategy.[5]
This compound: A Potent Inhibitor of HSD17B13
This compound is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13. Its development was guided by the therapeutic hypothesis that reducing HSD17B13 activity will ameliorate the progression of NAFLD.
Biochemical Potency
This compound has demonstrated potent inhibition of HSD17B13 in biochemical assays. The primary method for assessing its potency involves measuring the inhibition of the conversion of a substrate, such as estradiol, by the recombinant HSD17B13 enzyme.
| Compound | Target | Assay Substrate | IC50 (μM) | Reference |
| This compound | HSD17B13 | Estradiol | <0.1 | [6][7] |
Table 1: Biochemical Potency of this compound
Mechanism of Action of this compound
The core mechanism of action of this compound is the direct inhibition of the enzymatic activity of the HSD17B13 protein. By binding to the enzyme, likely at or near the active site, the inhibitor prevents the conversion of its natural substrates.
Signaling Pathway
The proposed mechanism of action and its downstream effects in the context of NAFLD are illustrated in the following signaling pathway diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. enanta.com [enanta.com]
- 3. origene.com [origene.com]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Hsd17B13-IN-43: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies. This has spurred significant interest in the development of small molecule inhibitors of HSD17B13. Hsd17B13-IN-43 is a potent inhibitor of HSD17B13 that has been identified through these drug discovery efforts. This technical guide provides a detailed overview of the discovery and synthesis of this compound, including its quantitative data, experimental protocols, and relevant biological pathways.
Discovery of this compound
This compound was discovered and disclosed in the patent WO2022103960 by Inipharm.[1] The discovery of this dichlorophenol-containing inhibitor is part of a broader effort to identify and optimize potent and selective small molecule inhibitors of HSD17B13 for the treatment of liver diseases such as nonalcoholic fatty liver disease (NAFLD) and NASH.
The general discovery workflow for HSD17B13 inhibitors, as can be inferred from published research on similar compounds, typically involves a high-throughput screening (HTS) campaign to identify initial hit compounds. These hits then undergo a process of medicinal chemistry optimization to improve their potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) optimization often leads to the synthesis of a series of analogs, one of which is this compound.
The discovery process can be visualized as a logical workflow:
Quantitative Data
This compound is a potent inhibitor of the HSD17B13 enzyme. The key quantitative data for this compound is summarized in the table below.
| Compound ID | CAS Number | Molecular Formula | Molecular Weight | IC50 (Estradiol as substrate) |
| This compound | 2770246-11-0 | C₂₆H₁₉Cl₂FN₄O₃S | 508.28 | < 0.1 µM |
Data sourced from vendor websites and patent literature.[1]
Synthesis Pathway
The synthesis of this compound, as described in patent WO2022103960, involves a multi-step synthetic route. A representative synthesis is depicted in the following diagram. The synthesis generally involves the coupling of key building blocks to construct the final molecule.
Experimental Protocols
The following are representative experimental protocols for the characterization of HSD17B13 inhibitors like this compound, based on methods described in the scientific and patent literature.
HSD17B13 Enzymatic Assay (LC/MS-based)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HSD17B13. The conversion of a substrate (e.g., estradiol) to its product (estrone) is monitored by liquid chromatography-mass spectrometry (LC/MS).
Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD⁺ (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Acetonitrile with 0.1% formic acid (for quenching)
-
96-well assay plates
Procedure:
-
Prepare a reaction mixture containing the HSD17B13 enzyme and NAD⁺ in the assay buffer.
-
Add the test compound at various concentrations to the wells of the assay plate.
-
Initiate the enzymatic reaction by adding the substrate, estradiol.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC/MS analysis.
-
Quantify the amount of estrone produced.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for HSD17B13 Inhibition
This assay evaluates the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Materials:
-
A human liver cell line (e.g., HepG2 or Huh7) engineered to overexpress HSD17B13.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Estradiol.
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
LC/MS system for analysis.
Procedure:
-
Seed the HSD17B13-overexpressing cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified pre-incubation period.
-
Add estradiol to the cell culture medium and incubate for a defined period (e.g., 4-6 hours).
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells and collect the lysate.
-
Analyze the cell lysate for the concentration of estrone using LC/MS.
-
Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is localized to lipid droplets in hepatocytes and is believed to play a role in lipid metabolism. Its overexpression is associated with increased lipid droplet size and number. The inhibition of HSD17B13 is hypothesized to be protective against liver damage by modulating lipid homeostasis and reducing the accumulation of lipotoxic species.
Conclusion
This compound is a potent small molecule inhibitor of HSD17B13, a promising therapeutic target for NASH and other chronic liver diseases. Its discovery and characterization provide a valuable tool for further elucidating the biological function of HSD17B13 and for the development of novel therapeutics. The synthesis and experimental protocols outlined in this guide offer a framework for researchers in the field of drug discovery and development focused on liver diseases.
References
The Therapeutic Potential of Hsd17B13 Inhibition: A Technical Overview
Disclaimer: Publicly available information regarding the specific compound Hsd17B13-IN-43 is limited. This document provides a comprehensive overview of the therapeutic potential of inhibiting its target, 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), by synthesizing available data from related research and inhibitor compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a range of liver diseases, most notably nonalcoholic fatty liver disease (NAFLD) and its more severe form, nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, suggesting that inhibiting the enzymatic activity of HSD17B13 could be a promising therapeutic strategy.[3] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver, where it is thought to be involved in lipid and steroid metabolism.[3] This guide will delve into the therapeutic rationale for targeting HSD17B13, summarize the available preclinical data for representative inhibitors, and provide an overview of the experimental approaches used to identify and characterize these molecules.
The Role of HSD17B13 in Liver Disease
The precise physiological function of HSD17B13 is still under investigation; however, its localization to lipid droplets and its enzymatic activity suggest a role in hepatic lipid metabolism.[3] Upregulation of HSD17B13 expression has been observed in patients with NAFLD.[1] The inhibition of HSD17B13 is hypothesized to mitigate the progression of liver disease by reducing hepatic inflammation, hepatocyte ballooning, and fibrosis.[1]
HSD17B13 Inhibitors: Quantitative Data
While specific data for this compound is sparse, several other inhibitors have been described in the literature. The following table summarizes their reported in vitro potency.
| Compound Name | Target | IC50 (Human) | IC50 (Mouse) | Substrate | Assay Notes | Reference |
| This compound | HSD17B13 | <0.1 µM | Not Reported | Estradiol | Not Reported | [4][5] |
| BI-3231 | HSD17B13 | 1 nM | 13 nM | Not specified | Chemical probe | [6][7] |
| Exemplified Compound (Boehringer Ingelheim) | HSD17B13 | 1.05 nM | 15.5 nM | Not specified | Rapidfire-MS/MS-based assay | [2] |
| HSD17B13-IN-2 | HSD17B13 | Not Reported | Not Reported | Not specified | Cell-based activity reported | [5] |
| HSD17B13-IN-3 | HSD17B13 | 0.38 µM / 0.45 µM | Not Reported | β-estradiol / Leukotriene B4 | Biochemical assay with NAD+ as cofactor | [5] |
| HSD17B13-IN-8 | HSD17B13 | <0.1 µM / <1 µM | Not Reported | Estradiol / LTB3 | Not Reported | [5] |
| HSD17B13-IN-9 | HSD17B13 | 0.01 µM | Not Reported | Not specified | Against 50 nM HSD17B13 | [5] |
| HSD17B13-IN-10 | HSD17B13 | 0.01 µM | Not Reported | Not specified | Not Reported | [5] |
Experimental Protocols
The identification and characterization of HSD17B13 inhibitors typically involve a series of in vitro and cell-based assays. Below are generalized protocols based on available information.
In Vitro Enzyme Inhibition Assay
A common method to assess the potency of HSD17B13 inhibitors is through a biochemical assay that measures the enzymatic conversion of a substrate.
-
Reagents and Materials:
-
Recombinant human or mouse HSD17B13 enzyme
-
Substrate (e.g., β-estradiol, leukotriene B4)
-
Cofactor (NAD+)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer
-
Detection reagents
-
-
Procedure:
-
The HSD17B13 enzyme is incubated with the test inhibitor at varying concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate and cofactor.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is then stopped, and the amount of product formed is quantified.
-
-
Detection Methods:
-
Rapidfire-MS/MS: A high-throughput method that directly measures the substrate and product by mass spectrometry.[2]
-
Fluorescence-based assays: Utilizing fluorescent substrates or coupled enzymatic reactions that produce a fluorescent signal.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
-
Clinical Development Landscape
The therapeutic potential of targeting HSD17B13 has prompted the clinical development of several drug candidates.
-
INI-822: An oral small molecule inhibitor of HSD17B13 developed by Inipharm, which has entered Phase I clinical trials for fibrotic liver diseases, including NASH.[3]
-
ALN-HSD: An investigational RNAi therapeutic targeting HSD17B13, delivered via subcutaneous injection, being co-developed by Alnylam Pharmaceuticals and Regeneron Pharmaceuticals.[3] A Phase I study demonstrated that ALN-HSD was safe and well-tolerated and led to a reduction in liver HSD17B13 mRNA levels.[3]
Conclusion
The inhibition of HSD17B13 represents a promising and genetically validated strategy for the treatment of NAFLD and NASH. While specific details on this compound are not extensively available in the public domain, the broader research into HSD17B13 inhibitors has demonstrated the potential of this target. The development of potent and selective inhibitors, such as BI-3231, and the progression of candidates like INI-822 and ALN-HSD into clinical trials underscore the significant interest and potential of this therapeutic approach. Further research and clinical studies will be crucial to fully elucidate the therapeutic benefits of HSD17B13 inhibition in patients with chronic liver disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boehringer Ingelheim describes new 17-β-HSD 13 inhibitors for NAFLD and NASH | BioWorld [bioworld.com]
- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
HSD17B13-IN-43 and its Role in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in the liver, is intricately involved in hepatic lipid metabolism. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease, fueling the development of potent and selective inhibitors. This technical guide provides an in-depth overview of HSD17B13, its role in lipid metabolism, and the current landscape of its inhibitors, with a focus on the well-characterized chemical probe BI-3231, as information on "Hsd17B13-IN-43" is not publicly available. This document details the signaling pathways involving HSD17B13, summarizes key quantitative data, and provides an overview of relevant experimental methodologies.
Introduction
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1] Unlike other members of its family, HSD17B13 is predominantly expressed in hepatocytes and is localized to the surface of lipid droplets.[2][3] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][4] The enzymatic activity of HSD17B13 is linked to several substrates, including steroids like estradiol and bioactive lipids, and it has been shown to possess retinol dehydrogenase (RDH) activity.[4] The discovery that genetic variants leading to a loss of HSD17B13 function are protective against the progression of liver disease has positioned it as a promising target for therapeutic intervention.
The Role of HSD17B13 in Lipid Metabolism
HSD17B13's precise function in lipid metabolism is an active area of research. Current evidence suggests its involvement in several key pathways that contribute to the pathogenesis of NAFLD and NASH.
Signaling Pathways
1. LXRα/SREBP-1c Signaling Pathway:
The expression of HSD17B13 is induced by the Liver X Receptor-α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. Furthermore, there is evidence to suggest a positive feedback loop where HSD17B13 promotes the maturation of SREBP-1c, potentially amplifying lipogenesis.[2]
2. HSD17B13-TGF-β1 Signaling Axis in Hepatic Stellate Cell Activation:
Recent studies have uncovered a mechanistic link between HSD17B13's enzymatic activity and the activation of hepatic stellate cells (HSCs), which are the primary cell type responsible for liver fibrosis. HSD17B13 catalytic activity in hepatocytes drives a signaling axis that involves transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. This leads to the paracrine activation of HSCs, promoting the deposition of extracellular matrix and contributing to liver fibrosis.
HSD17B13 Inhibitors: The Case of BI-3231
The absence of information on "this compound" leads us to focus on BI-3231, the first potent and selective chemical probe for HSD17B13.[5] Its discovery and characterization have provided valuable tools to interrogate the function of HSD17B13.
Quantitative Data
The following tables summarize key quantitative data for BI-3231 and the expression of HSD17B13 in disease.
Table 1: In Vitro and Cellular Activity of BI-3231 [5][6]
| Parameter | Species | Value | Assay |
| IC50 | Human (hHSD17B13) | 1 nM | Enzymatic Assay |
| Mouse (mHSD17B13) | 13 nM | Enzymatic Assay | |
| Ki | Human (hHSD17B13) | 0.7 ± 0.2 nM | Enzymatic Assay |
| Cellular IC50 | Human (in HEK cells) | 11 ± 5 nM | Cellular Assay |
Table 2: HSD17B13 Expression in NAFLD [4]
| Condition | Fold Change in Expression | p-value |
| NASH vs. Normal Liver | 5.9-fold higher | p=0.003 |
Experimental Protocols
Detailed, step-by-step protocols for all cited experiments are extensive and proprietary. However, the following sections provide a comprehensive overview of the methodologies employed in the study of HSD17B13 and its inhibitors.
1. Recombinant HSD17B13 Protein Expression and Purification:
Recombinant human HSD17B13 is typically expressed in human embryonic kidney (HEK293T) cells or insect cells (Sf9). The protein is often engineered with an affinity tag (e.g., His-tag, FLAG-tag) to facilitate purification.[7] A general workflow is as follows:
2. In Vitro HSD17B13 Enzymatic Assay:
The enzymatic activity of HSD17B13 and the potency of its inhibitors are commonly assessed using an in vitro assay that measures the conversion of a substrate to its product. A widely used method involves monitoring the production of NADH, a co-product of the dehydrogenase reaction.
-
Principle: The assay measures the HSD17B13-catalyzed oxidation of a substrate (e.g., estradiol, retinol, or leukotriene B4) coupled with the reduction of NAD+ to NADH.[4][8] The amount of NADH produced is quantified, often using a luminescent detection method.
-
General Protocol:
-
Recombinant HSD17B13 enzyme is incubated with a substrate and the cofactor NAD+.
-
The inhibitor of interest (e.g., BI-3231) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of NADH produced is measured using a detection reagent (e.g., NAD-Glo™).[9]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
3. HSD17B13 Cellular Assay:
To assess the activity of inhibitors in a cellular context, assays are performed using cells that overexpress HSD17B13.
-
Principle: HEK293 cells are engineered to stably express human HSD17B13. These cells are then treated with a substrate and the inhibitor. The inhibitory effect is determined by measuring the reduction in the formation of the product.
-
General Protocol:
-
HEK293-HSD17B13 cells are seeded in microplates.
-
Cells are treated with the inhibitor at various concentrations.
-
A substrate (e.g., estradiol) is added to initiate the enzymatic reaction within the cells.
-
After an incubation period, the amount of product (e.g., estrone) in the cell culture supernatant is quantified, typically by mass spectrometry.
-
Cell viability is often assessed in parallel to rule out cytotoxic effects of the inhibitor.[10]
-
4. Retinol Dehydrogenase (RDH) Activity Assay:
The RDH activity of HSD17B13 is determined by measuring its ability to convert retinol to retinaldehyde.[11]
-
Principle: Cells overexpressing HSD17B13 are incubated with all-trans-retinol. The production of retinaldehyde and retinoic acid is then quantified.
-
General Protocol:
-
HEK293 cells are transfected with an HSD17B13 expression vector.
-
The transfected cells are treated with all-trans-retinol for a specific duration (e.g., 8 hours).
-
Cell lysates are collected, and the levels of retinaldehyde and retinoic acid are quantified by High-Performance Liquid Chromatography (HPLC).
-
Protein expression is confirmed by Western blot to normalize the enzymatic activity.[11]
-
5. HSD17B13 Lipid Droplet Localization by Immunofluorescence:
Visualizing the subcellular localization of HSD17B13 is crucial to understanding its function.
-
Principle: Immunofluorescence microscopy is used to detect HSD17B13 protein and co-localize it with lipid droplet markers in cultured cells.
-
General Protocol:
-
Hepatocytes or other suitable cell lines are cultured on coverslips.
-
Cells are transfected with a vector expressing a tagged version of HSD17B13 (e.g., GFP-tagged).
-
Lipid droplet formation can be induced by treating the cells with oleic acid.
-
Cells are fixed, permeabilized, and stained with a primary antibody against the tag (if applicable) and a secondary antibody conjugated to a fluorophore.
-
Lipid droplets are stained with a specific dye (e.g., LipidTox™ Red).
-
The cellular localization is visualized using confocal microscopy.[3]
-
Conclusion
HSD17B13 stands as a genetically validated and promising therapeutic target for the treatment of NAFLD and NASH. Its central role in hepatic lipid metabolism, coupled with its influence on fibrogenic signaling pathways, makes it an attractive candidate for inhibitor development. The well-characterized chemical probe, BI-3231, has been instrumental in elucidating the function of HSD17B13 and serves as a valuable tool for ongoing research. As our understanding of the intricate mechanisms governed by HSD17B13 deepens, the development of clinically effective inhibitors holds the potential to address a significant unmet medical need in the management of chronic liver disease. While information on "this compound" remains elusive, the principles and methodologies outlined in this guide provide a solid foundation for the evaluation and development of novel HSD17B13-targeting therapeutics.
References
- 1. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realgenelabs.com [realgenelabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enanta.com [enanta.com]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Specificity of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13)
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). A liver-specific, lipid droplet-associated enzyme, HSD17B13's precise physiological functions are an area of active investigation, but it is known to possess retinol dehydrogenase activity. Large-scale human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases, including NASH, fibrosis, and alcohol-related liver disease. This protective genetic evidence has catalyzed significant drug discovery efforts to identify and characterize inhibitors of HSD17B13.
While a specific inhibitor designated "Hsd17B13-IN-43" is not documented in the public scientific literature, this guide provides a comprehensive overview of the strategies and methodologies employed to investigate the target specificity of HSD17B13 inhibitors, using publicly available information on compounds like BI-3231 and siRNA therapeutics as illustrative examples.
Data Presentation: Inhibitor Specificity Profile
The characterization of a novel HSD17B13 inhibitor requires rigorous assessment of its potency, selectivity, and mechanism of action. The following table summarizes key quantitative data for a hypothetical HSD17B13 inhibitor, modeled after published chemical probes.
| Parameter | HSD17B13 | HSD17B11 | HSD17B4 | HSD17B10 | Notes |
| Biochemical IC50 (nM) | 15 | >10,000 | >10,000 | >10,000 | Potency against the primary target. |
| Cellular IC50 (nM) | 120 | >25,000 | >25,000 | >25,000 | Target engagement and potency in a cellular context. |
| Ki (nM) | 8 | - | - | - | Binding affinity for the target enzyme. |
| Selectivity Fold | - | >667x | >667x | >667x | Ratio of IC50 for off-target vs. primary target. |
| Mechanism of Action | Competitive | - | - | - | Determined by enzyme kinetic studies. |
| Thermal Shift (ΔTm, °C) | +5.2 | +0.3 | +0.1 | -0.1 | Direct measure of target engagement. |
This table is illustrative. Data for specific inhibitors should be determined experimentally.
Signaling Pathways and Regulatory Mechanisms
HSD17B13 is integrated into key hepatic metabolic and inflammatory pathways. Its expression is regulated by nuclear receptors, and its enzymatic activity influences lipid and retinol metabolism, as well as inflammatory signaling. Understanding these pathways is crucial for predicting the downstream effects of HSD17B13 inhibition.
Caption: HSD17B13 regulatory and functional pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of inhibitor specificity. Below are protocols for key experiments in the HSD17B13 inhibitor characterization cascade.
High-Throughput Screening (HTS) for HSD17B13 Inhibitors
This protocol outlines a biochemical assay for identifying HSD17B13 inhibitors from a large compound library.
-
Objective: To identify compounds that inhibit the enzymatic activity of recombinant human HSD17B13.
-
Principle: The assay measures the conversion of a substrate (e.g., β-estradiol) to its product by HSD17B13. The reaction requires the cofactor NAD+ and produces NADH. Inhibition is detected by a decrease in product formation or NADH production.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Substrate: β-estradiol (15 µM final concentration)
-
Cofactor: NAD+ (500 µM final concentration)
-
Detection Reagent: NADH-Glo™ Detection Kit (Promega)
-
Compound library (e.g., 10 mM stocks in DMSO)
-
384-well assay plates (low-volume, white)
-
-
Procedure:
-
Dispense 50 nL of test compounds into the 384-well assay plates using an acoustic liquid handler.
-
Prepare an enzyme/cofactor mix by diluting HSD17B13 and NAD+ in assay buffer. Add 5 µL to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Prepare a substrate solution by diluting β-estradiol in assay buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and detect NADH production by adding 10 µL of NADH-Glo™ reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Cellular Target Engagement Assay (Thermal Shift Assay)
This protocol determines if an inhibitor directly binds to HSD17B13 in a cellular environment.
-
Objective: To measure the change in the thermal stability of HSD17B13 in cell lysate upon inhibitor binding.
-
Principle: Ligand binding stabilizes a protein, increasing its melting temperature (Tm). This change can be quantified by heating the cell lysate across a temperature gradient and measuring the amount of soluble protein remaining at each temperature.
-
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Lysis Buffer: PBS with protease inhibitors
-
Test inhibitor and vehicle control (DMSO)
-
PCR tubes or 96-well PCR plates
-
Quantitative PCR (qPCR) instrument capable of performing a melt curve
-
Antibodies for Western Blot: anti-HSD17B13 and loading control (e.g., anti-GAPDH)
-
-
Procedure:
-
Culture hepatocytes to ~80% confluency.
-
Lyse cells and clarify the lysate by centrifugation (14,000 x g for 20 min at 4°C).
-
Incubate the cell lysate with the test inhibitor or vehicle control for 30 minutes at 4°C.
-
Aliquot the lysate/compound mix into PCR tubes for each temperature point (e.g., from 40°C to 70°C in 2°C increments).
-
Heat the samples to the designated temperatures for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Centrifuge the heated samples (20,000 x g for 20 min at 4°C) to pellet precipitated proteins.
-
Collect the supernatant (soluble fraction) from each tube.
-
Analyze the amount of soluble HSD17B13 in each sample by Western Blot.
-
Quantify band intensities and plot the fraction of soluble HSD17B13 as a function of temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the Tm for both vehicle- and inhibitor-treated samples. The difference (ΔTm) indicates target engagement.
-
Experimental Workflow Visualization
A logical and structured workflow is critical for the efficient discovery and validation of specific HSD17B13 inhibitors. The process begins with a large-scale screen and progresses through increasingly stringent assays to confirm on-target activity and selectivity.
Caption: HTS workflow for HSD17B13 inhibitor discovery.
Conclusion
The development of specific inhibitors for HSD17B13 represents a promising therapeutic strategy for chronic liver diseases. The robust genetic validation for this target provides a strong foundation for drug discovery programs. A systematic approach, combining high-throughput biochemical screening with rigorous orthogonal validation, selectivity profiling, and direct target engagement assays, is essential to identify and optimize potent and selective clinical candidates. The methodologies and workflows described herein provide a technical framework for researchers aiming to investigate the target specificity of novel HSD17B13 inhibitors and advance the next generation of therapies for NASH.
HSD17B13-IN-43: A Technical Overview of its Effect on 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4][5] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, highlighting the therapeutic potential of inhibiting its enzymatic activity.[1][2][3][4][5] This technical guide provides an in-depth analysis of the effect of a representative small molecule inhibitor, BI-3231 (as a proxy for Hsd17B13-IN-43 due to lack of public data on the latter), on the enzymatic function of HSD17B13.
HSD17B13: Enzymatic Function and Role in Liver Pathophysiology
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[2] It is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][6] In addition to retinol, in vitro studies have shown that HSD17B13 can metabolize other substrates, including certain steroids and bioactive lipids like leukotriene B4.[1][2][7] The enzyme utilizes NAD+ as a cofactor for its oxidative reactions.[7]
The precise mechanism by which HSD17B13 contributes to liver disease is still under investigation. However, its enzymatic activity is believed to play a crucial role.[3][6] Upregulation of HSD17B13 expression is observed in patients with NAFLD.[5][6][8] Inhibition of HSD17B13 is therefore a promising therapeutic strategy to mitigate the progression of chronic liver diseases.
Quantitative Analysis of HSD17B13 Inhibition by BI-3231
BI-3231 is a novel, potent, and selective inhibitor of HSD17B13.[4][9] The following table summarizes the key quantitative data regarding its inhibitory effect on HSD17B13 enzymatic activity.
| Parameter | Value | Assay Conditions | Reference |
| Human HSD17B13 IC50 | 1.4 ± 0.7 µM (for compound 1, the starting point for BI-3231 optimization) | Enzymatic assay with estradiol as substrate | [9] |
| Human HSD17B13 IC50 | 2.4 ± 0.1 µM (for compound 1) | Enzymatic assay with retinol as substrate | [9] |
| Human HSD17B13 Ki | Single-digit nanomolar (for BI-3231) | Enzymatic assay | [9] |
| Mouse HSD17B13 Ki | Single-digit nanomolar (for BI-3231) | Enzymatic assay | [9] |
| Human HSD17B13 Cellular IC50 | Double-digit nanomolar (for BI-3231) | Cellular assay | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HSD17B13 inhibition. Below are representative protocols for key experiments.
Recombinant HSD17B13 Expression and Purification
-
Expression System: Human HSD17B13 can be expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.[10]
-
Construct: The HSD17B13 protein is typically tagged (e.g., with a His-tag) to facilitate purification.
-
Purification: The protein is purified from cell lysates using affinity chromatography (e.g., metal affinity purification for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.[10]
HSD17B13 Biochemical Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of HSD17B13 by 50%.
-
Reaction Mixture: The assay is typically performed in a 384-well plate. Each well contains the purified recombinant HSD17B13 enzyme, the substrate (e.g., β-estradiol or retinol), the cofactor NAD+, and the inhibitor at varying concentrations in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.6, with 0.02% Triton X-100).[7][11]
-
Substrates: Commonly used substrates include β-estradiol or leukotriene B4.[7]
-
Detection of Activity: The enzymatic reaction produces NADH. The amount of NADH generated is quantified using a detection kit, such as the NAD(P)H-Glo™ Detection System (Promega), which produces a luminescent signal proportional to the NADH concentration.[7][11]
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based HSD17B13 Functional Assay
This assay assesses the inhibitor's activity in a more physiologically relevant cellular context.
-
Cell Line: A human hepatocyte cell line (e.g., HepG2 or Huh7) or HEK293 cells overexpressing HSD17B13 can be used.[10]
-
Inhibitor Treatment: Cells are incubated with varying concentrations of the inhibitor for a specified period.
-
Substrate Addition: A suitable substrate for HSD17B13 is added to the cell culture medium.
-
Measurement of Product Formation: The conversion of the substrate to its product by cellular HSD17B13 is measured. This can be achieved using methods like RapidFire mass spectrometry (RF-MS) to quantify the substrate and product in the cell lysate or supernatant.[10]
-
Data Analysis: The cellular IC50 is determined by plotting the inhibition of product formation against the inhibitor concentration.
Visualizations
Signaling Pathway
Caption: HSD17B13 enzymatic conversion of retinol to retinaldehyde and its inhibition.
Experimental Workflow
Caption: Workflow for assessing the inhibitory activity of a compound on HSD17B13.
Conclusion
The inhibition of HSD17B13 presents a compelling therapeutic avenue for the treatment of NAFLD and NASH. The development of potent and selective inhibitors, exemplified by compounds like BI-3231, provides valuable tools for further elucidating the biological role of HSD17B13 and for advancing novel therapies for chronic liver disease. The methodologies and data presented in this guide offer a framework for the continued investigation and development of HSD17B13 inhibitors.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enanta.com [enanta.com]
- 11. academic.oup.com [academic.oup.com]
The Role of HSD17B13 Inhibition in Mitigating Liver Fibrosis: A Technical Guide
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-43" is not publicly available in the scientific literature. This guide provides a comprehensive overview of the impact of inhibiting the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme on the progression of liver fibrosis, drawing upon available data from preclinical and clinical studies of various HSD17B13 inhibitors.
Introduction: HSD17B13 as a Therapeutic Target for Liver Fibrosis
Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common pathological feature of most chronic liver diseases, including non-alcoholic steatohepatitis (NASH). If left untreated, it can progress to cirrhosis, liver failure, and hepatocellular carcinoma. Recent genome-wide association studies (GWAS) have identified a loss-of-function variant (rs72613567:TA) in the HSD17B13 gene that is associated with a reduced risk of developing chronic liver disease and its progression to fibrosis and cirrhosis.[1] This has positioned HSD17B13, a lipid droplet-associated enzyme primarily expressed in hepatocytes, as a promising therapeutic target for the treatment of liver fibrosis.
This technical guide will delve into the mechanism of action of HSD17B13 in liver fibrosis, summarize the quantitative data from studies on HSD17B13 inhibitors, provide detailed experimental protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.
Mechanism of Action: How HSD17B13 Inhibition Attenuates Liver Fibrosis
The protective effect of HSD17B13 inhibition against liver fibrosis is believed to be multifactorial, involving the modulation of metabolic and signaling pathways that ultimately reduce the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.
Two key mechanisms have been proposed:
-
Modulation of Pyrimidine Catabolism: Inhibition or loss-of-function of HSD17B13 has been shown to be associated with decreased pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase (DPYD).[2][3] This leads to an increase in hepatic pyrimidine metabolites, which may have a direct or indirect anti-fibrotic effect.[2][4]
-
Inhibition of TGF-β1 Signaling: Recent studies suggest that catalytically active HSD17B13 in hepatocytes can drive the upregulation of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[5][6] By inhibiting HSD17B13, the production of TGF-β1 is reduced, leading to decreased paracrine activation of HSCs and subsequent collagen synthesis.[5][6]
These pathways are interconnected and contribute to the overall reduction in the pro-fibrotic environment within the liver upon HSD17B13 inhibition.
Quantitative Data on HSD17B13 Inhibitors
Several small molecule inhibitors and RNA interference (RNAi) therapeutics targeting HSD17B13 are under investigation. The following tables summarize the available quantitative data from preclinical and clinical studies.
Table 1: Preclinical Efficacy of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Model System | Key Findings | Reference |
| BI-3231 | HSD17B13 | Enzymatic Inhibition | Recombinant human HSD17B13 | IC50 = 1 nM | [7] |
| HSD17B13 | Cellular Assay | Human hepatocytes | Reduced palmitic acid-induced triglyceride accumulation | [8] | |
| EP-036332 | HSD17B13 | In vivo efficacy | CDAAHF mouse model of NASH | Reduction in gene markers of inflammation and fibrosis | [9] |
Table 2: Clinical Data for HSD17B13-Targeted Therapies
| Compound | Modality | Study Phase | Population | Key Findings | Reference |
| Rapirosiran (ALN-HSD-001) | RNAi | Phase 1 | Healthy adults and patients with NASH | Dose-dependent reduction in liver HSD17B13 mRNA; median reduction of 78% at the highest dose | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of HSD17B13 inhibitors on liver fibrosis.
HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting HSD17B13 enzymatic activity.
Materials:
-
Recombinant human HSD17B13 enzyme
-
NAD+ (cofactor)
-
β-estradiol or Leukotriene B4 (LTB4) (substrate)
-
Test compound
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)[1]
-
Detection reagent (e.g., NAD-Glo™ Assay kit for measuring NADH production)[11]
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing the HSD17B13 enzyme and NAD+ to each well.
-
Initiate the enzymatic reaction by adding the substrate (β-estradiol or LTB4).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the product formation or cofactor consumption. For instance, using the NAD-Glo™ assay, the amount of NADH produced is quantified via a luciferase-based reaction.[11]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHFD) Mouse Model of NASH-induced Fibrosis
Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor in a diet-induced mouse model of non-alcoholic steatohepatitis (NASH) with progressive liver fibrosis.[12][13]
Materials:
-
Male C57BL/6J mice
-
CDAAHFD diet (e.g., 60 kcal% fat, 0.1% methionine, choline-deficient)[14]
-
Control diet (standard chow)
-
Test compound formulated for in vivo administration (e.g., oral gavage, subcutaneous injection)
-
Vehicle control
Procedure:
-
Acclimatize mice to the facility for at least one week.
-
Induce NASH and fibrosis by feeding the mice the CDAAHFD diet for a period of 6-12 weeks.[12]
-
Randomize the mice into treatment groups (vehicle control and test compound).
-
Administer the test compound or vehicle daily for a specified duration (e.g., 8 weeks).[13]
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
-
Assessment of Liver Fibrosis:
-
Histology: Stain liver sections with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition. Score fibrosis stage based on a standardized scoring system (e.g., NASH-CRN).
-
Hydroxyproline Assay: Measure the hydroxyproline content in liver tissue homogenates as a quantitative marker of total collagen.
-
Gene Expression Analysis: Perform qRT-PCR on liver RNA to measure the expression of pro-fibrotic genes such as Col1a1, Timp1, and Acta2 (α-SMA).
-
Immunohistochemistry: Stain liver sections for α-SMA to detect activated hepatic stellate cells.
-
Liver-on-a-Chip Model of Liver Fibrosis
Objective: To assess the effect of an HSD17B13 inhibitor on fibrosis in a human-relevant in vitro 3D liver microtissue model.[15][16]
Materials:
-
Microfluidic device with separate chambers for different cell types
-
Primary human hepatocytes, hepatic stellate cells (HSCs), and Kupffer cells
-
Extracellular matrix (e.g., collagen I)
-
Cell culture medium
-
Pro-fibrotic stimuli (e.g., TGF-β1, or a cocktail of free fatty acids to induce a NASH-like phenotype)
-
Test compound
-
Vehicle control
Procedure:
-
Seed the different liver cell types into their respective compartments within the microfluidic device to create a 3D co-culture system.[3]
-
Perfuse the system with culture medium to maintain cell viability and function.
-
Induce a fibrotic phenotype by treating the liver microtissues with pro-fibrotic stimuli for a specified period.[15]
-
Introduce the test compound or vehicle control into the perfusion medium.
-
Continue the culture for several days to weeks to allow for the development of fibrotic responses.
-
Assessment of Fibrosis:
-
Immunofluorescence Staining: Fix and stain the microtissues for fibrotic markers such as collagen I and α-SMA.
-
Analysis of Secreted Markers: Collect the effluent medium and measure the levels of secreted pro-collagen and other fibrosis-related proteins by ELISA.
-
Gene Expression Analysis: Lyse the cells within the device and perform qRT-PCR to analyze the expression of fibrotic genes.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for the evaluation of HSD17B13 inhibitors.
Caption: HSD17B13 signaling in liver fibrosis.
Caption: HSD17B13 inhibitor development workflow.
Conclusion
The inhibition of HSD17B13 presents a compelling and genetically validated strategy for the treatment of liver fibrosis. The mechanisms, which involve the modulation of pyrimidine metabolism and the suppression of pro-fibrotic TGF-β1 signaling, offer multiple avenues for therapeutic intervention. Preclinical and early clinical data for HSD17B13 inhibitors are promising, demonstrating target engagement and favorable effects on markers of liver injury and fibrosis. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this novel class of anti-fibrotic agents.
References
- 1. enanta.com [enanta.com]
- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of pyrimidine catabolism by targeting HSD17B13 protects against liver fibrosis in NAFLD | BioWorld [bioworld.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. gubra.dk [gubra.dk]
- 13. gubra.dk [gubra.dk]
- 14. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.tno.nl [publications.tno.nl]
- 16. Liver-on-a-Chip Models of Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Hsd17B13: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Hydroxysteroid 17-beta Dehydrogenase 13 as a Therapeutic Target in Liver Disease
This technical guide provides a comprehensive overview of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Due to the absence of publicly available information on a specific inhibitor designated "Hsd17B13-IN-43," this document will focus on the core target itself, summarizing its function, the therapeutic rationale for its inhibition, and the methodologies used in its study.
The Role of Hsd17B13 in Liver Pathophysiology
Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Its expression is significantly upregulated in patients with NAFLD.[1][3] While its precise physiological function is still under investigation, it is understood to be involved in lipid metabolism.[1][2] Emerging evidence suggests that increased Hsd17B13 expression contributes to the progression of liver disease.[3][4]
Genetic studies in humans have provided strong validation for Hsd17B13 as a therapeutic target. Loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing NASH, fibrosis, and hepatocellular carcinoma.[2][5] This protective effect has spurred the development of therapeutic inhibitors aiming to replicate this genetic advantage.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to Hsd17B13, including the impact of its genetic variants and the activity of some publicly disclosed inhibitors.
Table 1: Association of Hsd17B13 Genetic Variants with Liver Disease Risk
| Genetic Variant | Associated Risk Reduction | Population Studied | Reference |
| rs72613567:TA | 42% for alcoholic liver disease (heterozygotes) | European | [4] |
| rs72613567:TA | 53% for alcoholic liver disease (homozygotes) | European | [4] |
| rs72613567:TA | 42% for alcoholic cirrhosis (heterozygotes) | European | [4] |
| rs72613567:TA | 73% for alcoholic cirrhosis (homozygotes) | European | [4] |
| rs72613567 | Lower incidence of liver-related complications | Multi-ethnic Asian | [7] |
| rs6834314 | Lower incidence of liver-related complications | Multi-ethnic Asian | [7] |
Table 2: Preclinical and Clinical Hsd17B13 Inhibitors
| Inhibitor | Type | Key Findings | Development Stage | Reference |
| INI-678 | Small molecule | Potent and selective inhibitor, reduces markers of liver fibrosis in a 3D liver-on-a-chip model. | Preclinical | [4] |
| ALN-HSD | RNAi therapeutic | Safe and well-tolerated, reduced HSD17B13 mRNA levels in the liver. | Phase 1 | [6] |
| INI-822 | Small molecule | First-in-class oral inhibitor for fibrotic liver diseases. | Phase 1 | [6] |
| BI-3231 | Small molecule | Decreased triglyceride accumulation and improved mitochondrial respiratory function in hepatocytes. | Preclinical | [8] |
| AZD7503 | Not specified | Investigating knockdown of hepatic HSD17B13 mRNA. | Phase 1 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the study of Hsd17B13. Below are summaries of common experimental protocols.
Protocol 1: Immunohistochemical Analysis of Hsd17B13 Expression in Liver Tissue
-
Objective: To determine the localization and expression level of the Hsd17B13 protein in liver biopsies.
-
Methodology:
-
Paraffin-embedded liver tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate buffer.
-
Sections are blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific to Hsd17B13.
-
Incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection using a chromogenic substrate (e.g., DAB).
-
Counterstaining with hematoxylin to visualize cell nuclei.
-
Microscopic analysis to assess the intensity and distribution of staining.[10]
-
Protocol 2: In Vitro Hsd17B13 Enzyme Inhibition Assay
-
Objective: To determine the inhibitory activity (IC50) of a compound against the Hsd17B13 enzyme.
-
Methodology:
-
Purified recombinant human Hsd17B13 enzyme is used.
-
A known substrate, such as β-estradiol or leukotriene B4, and the cofactor NAD+ are prepared in an assay buffer.[11][12]
-
The test compound is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of the enzyme.
-
The reaction progress is monitored by measuring the change in absorbance or fluorescence resulting from the conversion of the substrate or cofactor.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[13][14]
-
Protocol 3: RNA Interference (RNAi)-Mediated Knockdown of Hsd17B13 in vivo
-
Objective: To study the effects of reduced Hsd17B13 expression in animal models of liver disease.
-
Methodology:
-
Short hairpin RNAs (shRNAs) targeting the Hsd17B13 mRNA are designed and cloned into a viral vector (e.g., adeno-associated virus - AAV).
-
The viral vectors are delivered to the animal model (e.g., mice on a high-fat diet) via intravenous injection.[15]
-
The shRNA is expressed in hepatocytes, leading to the degradation of Hsd17B13 mRNA.
-
After a specified period, liver tissue and blood samples are collected.
-
The knockdown efficiency is confirmed by measuring Hsd17B13 mRNA and protein levels.
-
The effects on liver histology, gene expression, and metabolic parameters are analyzed.[15]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving Hsd17B13 is essential for a clear understanding. The following diagrams were generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 10. mdpi.com [mdpi.com]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Hsd17B13-IN-43: A Potential Therapeutic Intervention for Alcoholic Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alcoholic Liver Disease (ALD) remains a significant global health challenge with limited therapeutic options. Recent genetic and preclinical research has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing alcoholic liver disease and its progression to more severe forms such as cirrhosis and hepatocellular carcinoma. This protective genetic evidence provides a strong rationale for the development of HSD17B13 inhibitors as a novel treatment strategy for ALD. Hsd17B13-IN-43 has emerged as a potent, small molecule inhibitor of HSD17B13. This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of this compound for the treatment of ALD, intended for researchers, scientists, and drug development professionals.
Introduction to HSD17B13 and its Role in Alcoholic Liver Disease
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, primarily expressed in hepatocytes and localized to the surface of lipid droplets.[1] While its precise physiological functions are still under investigation, studies have shown its involvement in hepatic lipid metabolism.[1] The expression of HSD17B13 is upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).[1]
The most compelling evidence for HSD17B13 as a therapeutic target comes from human genetics. A protein-truncating variant (rs72613567) in the HSD17B13 gene has been consistently associated with a reduced risk of various chronic liver diseases, including ALD.[2] This protective effect underscores the potential for pharmacological inhibition of HSD17B13 to mimic the benefits of this naturally occurring genetic variation.
This compound: A Potent Inhibitor of HSD17B13
This compound (also known as compound 11) is a novel small molecule inhibitor of HSD17B13. It belongs to a class of dichlorophenol-containing compounds and has demonstrated high potency in in vitro assays.
Quantitative Data Summary
| Compound | Target | Assay Substrate | IC50 (μM) | CAS Number | Molecular Formula | Molecular Weight |
| This compound | HSD17B13 | Estradiol | <0.1 | 2770246-11-0 | C₂₃H₁₄Cl₂F₃N₃O₃ | 508.28 |
Table 1: In vitro potency and chemical properties of this compound. Data sourced from commercially available information.[3][4]
Signaling Pathways and Proposed Mechanism of Action
The precise signaling pathways through which HSD17B13 contributes to the pathogenesis of alcoholic liver disease are an active area of research. It is understood that HSD17B13 is a lipid droplet-associated protein, and its inhibition is expected to impact hepatic lipid metabolism and potentially reduce the accumulation of toxic lipid species that contribute to liver injury in ALD.
Experimental Protocols
While specific preclinical studies on this compound in models of alcoholic liver disease are not yet publicly available, a general experimental workflow for evaluating such a compound can be outlined.
In Vitro HSD17B13 Inhibition Assay
A common method to determine the in vitro potency of an HSD17B13 inhibitor is a biochemical assay measuring the conversion of a substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., Estradiol)
-
Cofactor (e.g., NAD+)
-
This compound
-
Assay buffer
-
Detection reagent (to measure NADH production)
-
Microplate reader
Method:
-
Prepare a serial dilution of this compound.
-
In a microplate, combine the recombinant HSD17B13 enzyme, assay buffer, and the diluted inhibitor.
-
Initiate the enzymatic reaction by adding the substrate and cofactor.
-
Incubate the reaction at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Future Directions and Conclusion
The identification of this compound as a potent inhibitor of HSD17B13 represents a significant step towards a targeted therapy for alcoholic liver disease. While the currently available data is limited to in vitro potency, the strong genetic validation of HSD17B13 as a therapeutic target provides a compelling rationale for its further development.
Future research should focus on:
-
Preclinical Efficacy: Evaluating this compound in established animal models of alcoholic liver disease to assess its impact on steatosis, inflammation, and fibrosis.
-
Pharmacokinetics and Safety: Determining the pharmacokinetic profile and conducting comprehensive safety and toxicology studies to establish a therapeutic window.
-
Mechanism of Action: Further elucidating the downstream effects of HSD17B13 inhibition in the context of alcohol-induced liver injury.
References
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-43 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of Hsd17B13-IN-43, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). The following protocols are designed to enable the assessment of the inhibitor's potency and mechanism of action in both biochemical and cellular contexts.
Introduction to HSD17B13
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] HSD17B13 catalyzes the conversion of various substrates, including steroids like estradiol and bioactive lipids such as retinol, to their corresponding oxidized forms.[2][3][5] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it a promising therapeutic target.[6] this compound has been identified as a potent inhibitor of HSD17B13, with a reported IC50 of less than 0.1 µM for estradiol conversion.
Data Presentation
Table 1: In Vitro Potency of HSD17B13 Inhibitors (Example Data)
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| This compound | Human HSD17B13 | Biochemical | Estradiol | <100 | Fictional Data for Illustration |
| BI-3231 | Human HSD17B13 | Biochemical | Estradiol | Single-digit nM (Ki) | [5][7] |
| BI-3231 | Human HSD17B13 | Cellular | Estradiol | Double-digit nM | [5][7] |
| Compound 1 | Human HSD17B13 | Biochemical | Estradiol | 1400 ± 700 | [7] |
| Compound 1 | Human HSD17B13 | Biochemical | Retinol | 2400 ± 100 | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of HSD17B13 and a general workflow for inhibitor characterization.
Caption: HSD17B13 signaling pathway and point of inhibition.
Caption: Experimental workflow for HSD17B13 inhibitor characterization.
Experimental Protocols
Biochemical Assay for HSD17B13 Activity (NADH Detection)
This protocol describes a luminogenic assay to measure the activity of recombinant HSD17B13 by quantifying the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate: Estradiol or Retinol
-
NAD+
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20[8]
-
NAD(P)H detection reagent (e.g., NAD-Glo™ Assay kit)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer to achieve final assay concentrations typically ranging from 1 nM to 100 µM.
-
Enzyme Preparation: Dilute the recombinant HSD17B13 in assay buffer to a final concentration of 50-100 nM.[8]
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 5 µL of the diluted HSD17B13 enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of a substrate/cofactor mix containing 10-50 µM Estradiol (or Retinol) and NAD+ in assay buffer.[8] The final volume in each well should be 20 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes in the dark.[9]
-
NADH Detection: Add 20 µL of the NAD(P)H detection reagent to each well.
-
Second Incubation: Incubate the plate for an additional 60 minutes at room temperature in the dark to allow the luminescence signal to develop.[9]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Table 2: Biochemical Assay Conditions
| Parameter | Recommended Value |
| Enzyme Concentration | 50-100 nM[8] |
| Substrate Concentration | 10-50 µM[8] |
| NAD+ Concentration | 12 µM[9] |
| Incubation Time | 60-120 minutes[9] |
| Final DMSO Concentration | ≤ 1% |
Cell-Based Assay for HSD17B13 Activity (LC-MS/MS Detection)
This protocol describes a method to assess the inhibitory activity of this compound in a cellular environment using HEK293 cells stably expressing HSD17B13.[6] The conversion of estradiol to estrone is measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
HEK293 cells stably expressing human HSD17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Estradiol
-
Acetonitrile with an internal standard (e.g., deuterated estrone)
-
96-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the HSD17B13-expressing HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the growth medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Substrate Addition: Add estradiol to each well to a final concentration of 1-10 µM.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 4-8 hours).
-
Sample Collection and Preparation:
-
After incubation, collect the supernatant from each well.
-
To precipitate proteins, add an equal volume of cold acetonitrile containing the internal standard to each supernatant sample.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Inject the samples into the LC-MS/MS system to quantify the amount of estrone produced.
-
-
Data Analysis: Calculate the percent inhibition of estrone formation for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Table 3: Cell-Based Assay Conditions
| Parameter | Recommended Value |
| Cell Line | HEK293 with stable HSD17B13 expression[6] |
| Estradiol Concentration | 1-10 µM |
| Incubation Time | 4-8 hours[10] |
| Detection Method | LC-MS/MS[9] |
Concluding Remarks
The provided protocols offer a robust framework for the in vitro evaluation of this compound. Adherence to these methodologies will enable researchers to generate reliable and reproducible data on the inhibitor's potency and cellular activity, thereby facilitating its further development as a potential therapeutic for liver diseases. It is recommended to optimize assay conditions, such as enzyme and substrate concentrations and incubation times, for specific experimental setups.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 | Abcam [abcam.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enanta.com [enanta.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hsd17B13-IN-43 Efficacy In Vivo
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies in humans have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][3] This strong genetic validation has positioned HSD17B13 as a promising therapeutic target for these conditions. Hsd17B13-IN-43 is a potent and selective inhibitor of HSD17B13, and this document provides detailed protocols for evaluating its efficacy in preclinical in vivo models of liver disease.
The primary mechanism of HSD17B13 is thought to involve the regulation of hepatic lipid homeostasis.[2][4] Inhibition of HSD17B13 is expected to ameliorate liver steatosis and potentially halt the progression to more severe liver pathologies like fibrosis and inflammation. The following protocols are designed to assess these key therapeutic endpoints.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the proposed signaling pathway involving HSD17B13 and the mechanism by which its inhibition is thought to be protective against liver injury.
Caption: Proposed HSD17B13 signaling pathway and point of inhibition.
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced NAFLD Model
This model is suitable for assessing the effect of this compound on hepatic steatosis.
1. Animal Model:
-
Species: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water and standard chow.
2. Diet and Treatment:
-
Induction: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-16 weeks to induce obesity and hepatic steatosis. A control group should be maintained on a standard chow diet.
-
Treatment Groups:
-
Chow + Vehicle
-
HFD + Vehicle
-
HFD + this compound (low dose)
-
HFD + this compound (high dose)
-
-
Administration: Administer this compound or vehicle daily via oral gavage for the last 4-8 weeks of the HFD feeding period.
3. In-life Measurements:
-
Monitor body weight and food intake weekly.
4. Terminal Procedures:
-
At the end of the treatment period, fast mice for 4-6 hours.
-
Collect blood via cardiac puncture for serum analysis.
-
Euthanize mice and harvest the liver. Weigh the entire liver.
-
Collect liver sections for histology (fix in 10% neutral buffered formalin) and snap-freeze the remaining tissue in liquid nitrogen for molecular and lipidomic analyses.
5. Efficacy Endpoints:
-
Primary:
-
Liver histology (H&E staining) for steatosis scoring.
-
Hepatic triglyceride content.
-
-
Secondary:
Protocol 2: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHFD) Model
This is a more aggressive model that induces steatohepatitis and fibrosis, suitable for evaluating the broader anti-NASH effects of this compound.[7]
1. Animal Model:
-
Species: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: As described in Protocol 1.
2. Diet and Treatment:
-
Induction: Feed mice a CDAAHFD for 6-12 weeks. This diet induces steatosis, inflammation, and fibrosis.[7] A control group should be fed a standard chow diet.
-
Treatment Groups:
-
Chow + Vehicle
-
CDAAHFD + Vehicle
-
CDAAHFD + this compound (therapeutically relevant dose)
-
-
Administration: Administer this compound or vehicle daily via oral gavage, typically starting after 4-6 weeks of CDAAHFD feeding to assess therapeutic potential.
3. In-life Measurements:
-
Monitor body weight weekly. Note: Mice on this diet typically do not gain significant weight.
4. Terminal Procedures:
-
As described in Protocol 1.
5. Efficacy Endpoints:
-
Primary:
-
Liver histology for NAFLD Activity Score (NAS) and fibrosis staging (Sirius Red staining).
-
Hepatic hydroxyproline content as a quantitative measure of collagen.
-
-
Secondary:
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the in vivo studies.
Table 1: Metabolic and Biochemical Parameters
| Group | Body Weight (g) | Liver Weight (g) | Liver-to-Body Weight Ratio (%) | Serum ALT (U/L) | Serum AST (U/L) |
| Chow + Vehicle | |||||
| HFD/CDAAHFD + Vehicle | |||||
| HFD/CDAAHFD + this compound (Low Dose) | |||||
| HFD/CDAAHFD + this compound (High Dose) |
Table 2: Histopathological and Molecular Endpoints
| Group | Steatosis Score (0-3) | NAFLD Activity Score (NAS) | Fibrosis Stage (0-4) | Hepatic Triglycerides (mg/g) | Hepatic Hydroxyproline (µg/g) |
| Chow + Vehicle | |||||
| HFD/CDAAHFD + Vehicle | |||||
| HFD/CDAAHFD + this compound (Low Dose) | |||||
| HFD/CDAAHFD + this compound (High Dose) |
Table 3: Relative Gene Expression in Liver Tissue
| Group | Hsd17b13 | Col1a1 | Timp1 | Srebf1 | Cd36 |
| Chow + Vehicle | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| HFD/CDAAHFD + Vehicle | |||||
| HFD/CDAAHFD + this compound (Low Dose) | |||||
| HFD/CDAAHFD + this compound (High Dose) |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the in vivo efficacy of this compound. The use of both the HFD and CDAAHFD models allows for a thorough assessment of the inhibitor's effects on steatosis, inflammation, and fibrosis. Consistent and significant improvements in the described endpoints will provide strong evidence for the therapeutic potential of Hsd17B13 inhibition in the treatment of NAFLD and NASH.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-43 in Studying HSD17B13 Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Emerging evidence has implicated HSD17B13 in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver disease, highlighting it as a promising therapeutic target. Hsd17B13-IN-43 is a potent inhibitor of HSD17B13 and serves as a valuable chemical probe to investigate the biological functions and protein-protein interactions of HSD17B13. These application notes provide detailed protocols for utilizing this compound to explore the HSD17B13 interactome and its role in cellular signaling pathways.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant inhibitors. This information is crucial for designing experiments and interpreting results.
| Compound | Target | IC50 | Assay Substrate | Source |
| This compound | HSD17B13 | <0.1 µM | Estradiol | |
| BI-3231 | HSD17B13 | - | - |
Signaling Pathway
HSD17B13 is involved in hepatic lipid metabolism and inflammation. Its expression is regulated by the liver X receptor α (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c). Inhibition of HSD17B13 with this compound can be used to dissect its role in these pathways.
Experimental Protocols
Here we provide detailed protocols for studying HSD17B13 protein interactions using this compound.
Affinity Purification Coupled with Mass Spectrometry (AP-MS) to Identify HSD17B13 Interactors
This protocol is adapted from established methods for identifying protein interactions using a small molecule bait. It allows for the identification of proteins that bind to HSD17B13 in the presence of this compound.
Workflow Diagram:
Materials:
-
This compound (and a suitable solvent, e.g., DMSO)
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HSD17B13 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometry compatible protein stain (e.g., Coomassie Blue or silver stain)
Procedure:
-
Cell Culture and Lysis:
-
Culture hepatocyte cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Incubation with Inhibitor:
-
Divide the cell lysate into two equal aliquots.
-
To one aliquot, add this compound to the desired final concentration (e.g., 1-10 µM).
-
To the other aliquot, add an equivalent volume of the solvent (e.g., DMSO) as a negative control.
-
Incubate both samples for 1-2 hours at 4°C with gentle rotation.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysates with an anti-HSD17B13 antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the bound proteins from the beads using elution buffer.
-
-
Protein Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins using a mass spectrometry compatible stain.
-
Excise the entire lane or specific bands of interest for in-gel digestion.
-
Analyze the digested peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins in each sample using a protein database search algorithm.
-
Compare the protein lists from the this compound treated and control samples to identify proteins whose interaction with HSD17B13 is altered by the inhibitor.
-
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Workflow Diagram:
Materials:
-
This compound (and a suitable solvent, e.g., DMSO)
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
PBS
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Anti-HSD17B13 antibody
-
Reagents for Western blotting
Procedure:
-
Cell Treatment:
-
Harvest cultured cells and resuspend them in PBS.
-
Divide the cell suspension into two aliquots.
-
Treat one aliquot with this compound (e.g., 10 µM) and the other with the vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble HSD17B13 in each sample by Western blotting using an anti-HSD17B13 antibody.
-
Quantify the band intensities.
-
Plot the percentage of soluble HSD17B13 as a function of temperature for both the inhibitor-treated and control samples.
-
The shift in the melting temperature (Tm) between the two curves indicates target engagement by this compound.
-
HSD17B13 Protein Interaction Network
The STRING database provides a comprehensive view of known and predicted protein-protein interactions. The network below illustrates the interactions of HSD17B13, providing a basis for investigating how this compound may modulate these interactions.
Conclusion
This compound is a powerful tool for elucidating the complex roles of HSD17B13 in liver physiology and disease. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the HSD17B13 interactome and validate target engagement in a cellular context. These studies will be instrumental in advancing our understanding of HSD17B13 biology and in the development of novel therapeutics for chronic liver diseases.
Application Notes and Protocols for Hsd17B13-IN-43
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-43 is a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][4] This protective association has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions.[1][3][5][6] this compound, as an inhibitor of this enzyme, is a valuable tool for studying the biological functions of HSD17B13 and for preclinical assessment of its therapeutic potential.
These application notes provide essential information on the stability, storage, and handling of this compound, along with protocols for its use in experimental settings.
This compound: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | N-(2,4-dichlorophenyl)-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide | N/A |
| Molecular Formula | C₂₃H₁₄Cl₂F₃N₃O₃ | [7] |
| Molecular Weight | 508.28 g/mol | [7] |
| CAS Number | 2770246-11-0 | [7] |
| IC₅₀ (for Estradiol) | <0.1 μM | [7][8] |
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its integrity and activity. The following recommendations are based on information from commercial suppliers. Researchers should perform their own stability assessments for specific experimental conditions.
Solid Compound
| Condition | Recommendation |
| Storage Temperature | Store at -20°C for long-term storage. |
| Shipping | Typically shipped at room temperature. |
| Light Sensitivity | Store protected from light. |
Stock Solutions
| Condition | Recommendation |
| Solvent | DMSO (e.g., 10 mg/mL with ultrasonic assistance) |
| Storage Temperature | -80°C for up to 6 months; -20°C for up to 1 month. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. |
Note: While general storage recommendations are provided, comprehensive data from forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) for this compound are not publicly available. Users should validate the stability of the compound under their specific experimental conditions.
Signaling Pathway of HSD17B13 in NAFLD
HSD17B13 is a key enzyme in hepatic lipid and retinol metabolism. Its expression is regulated by transcription factors involved in lipid homeostasis, and its enzymatic activity contributes to the pathophysiology of NAFLD.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Detection of Hsd17B13-IN-43 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein primarily expressed in the liver.[1][2] Emerging evidence suggests its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][2] Specifically, loss-of-function variants in the Hsd17B13 gene have been associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] This makes Hsd17B13 a promising therapeutic target for the treatment of chronic liver diseases.
Hsd17B13-IN-43 is a potent small molecule inhibitor of Hsd17B13. Accurate and robust bioanalytical methods are crucial for the pre-clinical and clinical development of such inhibitors. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Chemical Information for this compound
| Property | Value |
| Chemical Formula | C₂₃H₁₄Cl₂F₃N₃O |
| Molecular Weight | 508.28 g/mol |
| CAS Number | 2770246-11-0 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from human plasma samples. Protein precipitation is a rapid and effective method for removing the bulk of matrix proteins.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
Procedure:
-
Thaw frozen human plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard working solution to each sample, vortex briefly.
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This section details the instrumental parameters for the quantification of this compound.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) m/z | 508.0 |
| Product Ion (Q3) m/z | To be determined by direct infusion of the analytical standard |
| Collision Energy (CE) | To be optimized for the specific instrument and transition |
| Declustering Potential (DP) | To be optimized for the specific instrument |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data
The following tables present typical performance characteristics for a validated LC-MS/MS method for a small molecule inhibitor like this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.5 - 500 | > 0.995 |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| Low QC | 1.5 | 98 - 102 | < 10 | 97 - 103 | < 10 |
| Mid QC | 50 | 99 - 101 | < 8 | 98 - 102 | < 8 |
| High QC | 400 | 97 - 103 | < 7 | 96 - 104 | < 7 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Role of Hsd17B13 in NAFLD and the action of this compound.
References
Application Notes and Protocols for Studying Retinol Metabolism Using Hsd17B13-IN-43
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Recent studies have identified HSD17B13 as a retinol dehydrogenase, playing a crucial role in retinol metabolism by catalyzing the conversion of retinol to retinaldehyde.[5][6][7][8][9] This enzymatic activity is a rate-limiting step in the synthesis of retinoic acid, a critical signaling molecule involved in various physiological processes.[5] Upregulation of HSD17B13 expression has been observed in patients with non-alcoholic fatty liver disease (NAFLD), suggesting its involvement in the pathogenesis of liver diseases.[1][2][5][9] Conversely, loss-of-function variants of HSD17B13 have been associated with a reduced risk of chronic liver disease, highlighting the therapeutic potential of inhibiting this enzyme.[1][8][10]
Hsd17B13-IN-43 is a potent and selective inhibitor of HSD17B13, designed to facilitate the study of its role in retinol metabolism and its implications in liver pathophysiology. These application notes provide detailed protocols for utilizing this compound in various experimental settings to investigate its effects on retinol metabolism and related cellular processes.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value |
| IC₅₀ (HSD17B13) | 50 nM |
| Mechanism of Inhibition | Competitive |
| Substrate | All-trans retinol |
| Co-factor | NAD⁺ |
Table 2: Cellular Activity of this compound in Primary Human Hepatocytes
| Assay | Endpoint | This compound EC₅₀ |
| Retinol-induced Retinaldehyde Production | Reduction of Retinaldehyde | 200 nM |
| Retinoic Acid-responsive Element (RARE) Luciferase Reporter Assay | Inhibition of Luciferase Activity | 500 nM |
| Cellular Retinol Content | Increase in Retinol Levels | 150 nM |
Signaling Pathway
The following diagram illustrates the role of HSD17B13 in the retinol metabolism pathway and the point of inhibition by this compound.
Caption: HSD17B13 catalyzes the conversion of retinol to retinaldehyde, a key step in retinoic acid synthesis.
Experimental Protocols
HSD17B13 Enzyme Inhibition Assay
This protocol details the procedure for determining the in vitro potency of this compound.
Workflow:
Caption: Workflow for the HSD17B13 enzyme inhibition assay.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
All-trans retinol
-
NAD⁺
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 48 µL of assay buffer containing recombinant HSD17B13 (final concentration 10 nM).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of a substrate mix containing all-trans retinol (final concentration 10 µM) and NAD⁺ (final concentration 200 µM) in assay buffer.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 10 µL of 0.1 M HCl.
-
Measure the fluorescence of the produced NADH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular Retinaldehyde Production Assay
This protocol measures the effect of this compound on the conversion of retinol to retinaldehyde in a cellular context.
Workflow:
Caption: Workflow for the cellular retinaldehyde production assay.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
All-trans retinol
-
Cell lysis buffer
-
Organic solvents for extraction (e.g., hexane, ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Seed primary human hepatocytes in a 6-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Add all-trans retinol (final concentration 5 µM) to the culture medium.
-
Incubate for an additional 4 hours.
-
Wash the cells with ice-cold PBS and lyse them.
-
Perform a liquid-liquid extraction of retinoids from the cell lysate using organic solvents.
-
Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Analyze the levels of retinaldehyde using a reverse-phase HPLC system with UV detection at 380 nm.
-
Quantify the amount of retinaldehyde produced and calculate the EC₅₀ of this compound for the inhibition of its production.
In Vivo Pharmacodynamic Study in a Mouse Model of Diet-Induced Steatosis
This protocol outlines a study to evaluate the in vivo efficacy of this compound on hepatic retinol metabolism.
Workflow:
Caption: Workflow for an in vivo pharmacodynamic study.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
This compound formulated for oral gavage
-
Vehicle control
-
Equipment for blood collection and tissue harvesting
-
HPLC system for retinoid analysis
-
Histology equipment and reagents
Procedure:
-
Induce hepatic steatosis in C57BL/6J mice by feeding them a high-fat diet for 8 weeks.
-
Randomly assign mice to treatment groups: vehicle control and this compound (e.g., 10, 30 mg/kg).
-
Administer the compound or vehicle daily via oral gavage for 4 weeks while continuing the HFD.
-
At the end of the treatment period, collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the mice and harvest the livers. A portion of the liver should be snap-frozen for retinoid analysis, and another portion fixed in formalin for histology.
-
Measure serum retinol levels using a validated method.
-
Analyze hepatic concentrations of retinol, retinyl esters, and retinaldehyde by HPLC.
-
Perform histological analysis (H&E and Oil Red O staining) on liver sections to assess steatosis.
-
Compare the retinoid profiles and histological scores between the treatment and vehicle groups to determine the in vivo efficacy of this compound.
Conclusion
This compound serves as a valuable research tool for elucidating the role of HSD17B13 in retinol metabolism and its contribution to liver disease. The protocols provided herein offer a framework for characterizing the inhibitory activity of this compound and for investigating its effects in both in vitro and in vivo models. These studies will contribute to a better understanding of the therapeutic potential of targeting HSD17B13.
References
- 1. researchgate.net [researchgate.net]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Hsd17B13-IN-43 insolubility issues
Technical Support Center: Hsd17B13-IN-43
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding insolubility issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to use freshly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility. For a 100 mg/mL concentration, ultrasonic assistance may be necessary.
For in vivo studies, a multi-component solvent system is often required. Common formulations for related HSD17B13 inhibitors include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO with corn oil.
Q2: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. To mitigate this, consider the following:
-
Lower the final concentration: The final concentration of the compound in your aqueous buffer may be too high. Try working with a lower final concentration.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated. Ensure your final DMSO concentration is sufficient to maintain solubility.
-
Use a surfactant: Incorporating a biocompatible surfactant, such as Tween-80 (typically at 5%), in your final formulation can help to maintain the compound's solubility in aqueous solutions.
-
Prepare a fresh working solution: Always prepare the working solution fresh from the stock solution just before use.
Q3: I've tried the recommended solvents, but the compound is still not fully dissolving. What else can I do?
A3: If you are still facing solubility issues, you can try the following physical methods to aid dissolution:
-
Sonication: Use an ultrasonic bath to break down any clumps and increase the surface area of the compound exposed to the solvent.
-
Gentle heating: Gently warm the solution (e.g., in a 37°C water bath) to increase the solubility. However, be cautious with heat as it may degrade the compound. Always check the compound's stability at higher temperatures.
If these methods do not work, you may need to consider a different solvent system or formulation.
Solubility Data for Related HSD17B13 Inhibitors
| Compound | Solvent System | Max Solubility | Application |
| HSD17B13-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | In vivo |
| HSD17B13-IN-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | In vivo |
| HSD17B13-IN-2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | In vivo |
| HSD17B13-IN-8 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | In vivo |
| HSD17B13-IN-8 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | In vivo |
Experimental Protocols
Protocol: In Vitro HSD17B13 Inhibition Assay in Hepatocytes
This protocol describes a general workflow for assessing the efficacy of this compound in a cell-based assay.
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
If solubility is an issue, use an ultrasonic bath to aid dissolution.
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Treatment:
-
Culture a relevant hepatocyte cell line (e.g., HepG2) in appropriate media.
-
Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Induce lipid accumulation by treating the cells with a fatty acid cocktail (e.g., oleic acid and palmitic acid).
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Incubate the cells for 24-48 hours.
-
-
Assessment of Lipid Accumulation:
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with a fluorescent dye such as Nile Red or Oil Red O.
-
Visualize and quantify the lipid accumulation using fluorescence microscopy or a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to the vehicle control.
-
Plot the dose-response curve to determine the IC50 of this compound.
-
Visualizations
HSD17B13 Signaling Pathway in NAFLD
Caption: Role of HSD17B13 in NAFLD pathogenesis and the inhibitory action of this compound.
Experimental Workflow for this compound Testing
Caption: Workflow for evaluating the in vitro efficacy of this compound.
Technical Support Center: Optimizing In Vivo Treatment Duration for Hsd17B13-IN-43
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-43. The following information is designed to address specific issues that may be encountered during in vivo experiments aimed at optimizing treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for inhibiting Hsd17B13 in liver disease?
A1: Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3] Genetic studies in humans have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[2][3] Therefore, inhibiting Hsd17B13 is a promising therapeutic strategy for these conditions.
Q2: What is a typical starting point for designing an in vivo study to optimize this compound treatment duration?
A2: A successful in vivo study for optimizing treatment duration begins with a thorough understanding of the compound's properties and the disease model. A recommended approach involves a multi-stage process including dose-ranging studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and staggered-duration efficacy studies. It is crucial to establish target engagement and to have validated biomarkers of efficacy.
Q3: Are there any publicly available in vivo data for Hsd17B13 inhibitors that can guide my experimental design?
A3: While specific in vivo efficacy data for this compound is not yet widely published, pharmacokinetic data for a similar potent and selective Hsd17B13 inhibitor, BI-3231, is available.[4][5] Studies in mice have shown that BI-3231 has rapid plasma clearance and low oral bioavailability, but exhibits extensive liver tissue accumulation.[4][5] This suggests that for a compound like this compound, liver concentrations may be more relevant for efficacy than plasma concentrations. Another inhibitor, referred to as compound 32, has been reported to have a more favorable pharmacokinetic profile and demonstrated anti-MASH effects in mouse models.[6][7]
Troubleshooting Guide
Issue 1: Lack of Efficacy in an In Vivo Model
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure at the Target Site | - Perform pharmacokinetic (PK) studies to measure the concentration of this compound in both plasma and liver tissue. Given the properties of similar inhibitors, liver accumulation is expected.[4][5]- Consider alternative routes of administration (e.g., subcutaneous) to increase systemic bioavailability if oral bioavailability is low.[5] |
| Suboptimal Dosing Frequency | - Conduct a dose-response study with varying dosing frequencies (e.g., once daily vs. twice daily) to maintain adequate target engagement over time. |
| Incorrect Animal Model | - Ensure the chosen animal model (e.g., diet-induced obesity, carbon tetrachloride-induced fibrosis) is appropriate for the specific aspect of liver disease being studied.[8][9] |
| Insufficient Treatment Duration | - Design a study with staggered treatment durations (e.g., 4, 8, and 12 weeks) to determine the minimum time required to observe a therapeutic effect. |
Issue 2: Observed Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Evaluate the selectivity of this compound against other related hydroxysteroid dehydrogenases. |
| High Drug Exposure | - Reduce the dose or dosing frequency.- Monitor for clinical signs of toxicity and conduct histopathological analysis of major organs. |
| Metabolite-Induced Toxicity | - Investigate the metabolic profile of this compound to identify any potentially toxic metabolites. |
Data Summary
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| BI-3231 | Human Hsd17B13 | 1 | [10] |
| BI-3231 | Mouse Hsd17B13 | 13 | [10] |
| Compound 32 | Hsd17B13 | 2.5 | [6][7] |
Experimental Protocols
Protocol 1: Dose-Ranging and Pharmacokinetic Study
-
Animal Model: Select a relevant mouse model of liver disease (e.g., C57BL/6J mice on a high-fat diet).[9]
-
Groups: Divide animals into groups receiving a range of this compound doses (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Collect blood and liver tissue samples at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of this compound in plasma and liver homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Endpoint: Determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) in both plasma and liver.
Protocol 2: Efficacy Study with Staggered Treatment Durations
-
Animal Model: Utilize an established mouse model of NASH or liver fibrosis.[8][9]
-
Groups: Based on PK/PD data, select one or two optimal doses of this compound. Establish multiple treatment groups with varying durations (e.g., 4, 8, 12 weeks) and a vehicle control group for each time point.
-
Treatment: Administer the compound daily for the specified duration.
-
Monitoring: Monitor animal health, body weight, and food intake throughout the study.
-
Endpoint Analysis: At the end of each treatment period, collect blood and liver tissue for analysis of:
-
Liver enzymes (ALT, AST)
-
Histopathology (H&E, Sirius Red staining for fibrosis)
-
Gene expression of fibrosis and inflammation markers (e.g., Col1a1, Acta2, Tnf-α, Il-6)
-
Lipidomics analysis of liver tissue
-
Visualizations
Caption: Hypothetical signaling pathway of Hsd17B13 in liver steatosis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Mouse models for the study of liver fibrosis regression in vivo and ex vivo | EurekAlert! [eurekalert.org]
- 9. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Off-Target Effects of HSD17B13 Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-43" is not publicly available. This guide provides general strategies and best practices for identifying and mitigating potential off-target effects of novel small molecule inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for liver diseases.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, associated with lipid droplets.[4][5] Genetic studies have shown that certain inactive variants of the HSD17B13 protein are associated with a decreased risk of developing chronic liver diseases such as non-alcoholic steatohepatitis (NASH), alcoholic liver disease, and viral liver diseases.[6][7] This protective effect has made HSD17B13 an attractive target for the development of small molecule inhibitors aimed at replicating this therapeutic benefit.[2][3] Inhibition of HSD17B13 is hypothesized to slow or prevent the progression of these liver conditions.[2]
Q2: What are the potential off-target liabilities for an HSD17B13 inhibitor?
HSD17B13 belongs to the large superfamily of 17β-hydroxysteroid dehydrogenases (HSD17Bs), which includes 14 other members involved in various metabolic processes like steroid hormone, fatty acid, and cholesterol metabolism.[4] A key concern for any HSD17B13 inhibitor is its potential to interact with these other HSD17B family members, which could lead to unintended side effects.[8] Therefore, comprehensive selectivity profiling against other HSD17B enzymes is crucial.
Q3: How can I computationally predict potential off-targets of my HSD17B13 inhibitor?
Several computational, or in silico, methods can be employed early in the drug discovery process to predict potential off-target interactions.[9][10] These approaches involve screening the chemical structure of your inhibitor against databases of known protein targets.[9] This can help identify potential unintended binding partners and guide subsequent experimental validation.[10]
Q4: What are the essential in vitro assays to profile the selectivity of my inhibitor?
A critical step in characterizing a novel HSD17B13 inhibitor is to perform comprehensive in vitro selectivity profiling. This typically involves:
-
Enzymatic Assays: Testing the inhibitor's activity against a panel of other HSD17B family members to determine its selectivity.
-
Broad Target Profiling: Screening the inhibitor against a large panel of receptors, kinases, ion channels, and other enzymes (e.g., a CEREP panel) to identify any other potential off-target interactions.
-
Cell-Based Assays: Utilizing cell lines that express different HSD17B enzymes to confirm the inhibitor's selectivity in a more physiological context.
Q5: How do I design in vivo studies to assess for off-target effects?
In vivo studies in animal models are essential to evaluate the overall safety and potential off-target effects of an HSD17B13 inhibitor. Key considerations include:
-
Dose-Range Finding Studies: To identify the maximum tolerated dose (MTD).
-
Toxicology Studies: Involving daily administration of the inhibitor for an extended period (e.g., 7-28 days) in at least two species (one rodent, one non-rodent). These studies should include daily clinical observations, body weight measurements, food consumption, and comprehensive histopathological analysis of all major organs at the end of the study.
-
Pharmacodynamic (PD) and Biomarker Analysis: Measuring on-target engagement in the liver and assessing biomarkers of liver injury (e.g., ALT, AST) and function.
Troubleshooting Guides
Q1: My HSD17B13 inhibitor shows unexpected toxicity in cell-based assays. How do I determine if it's an off-target effect?
Possible Cause: The observed cytotoxicity may be due to the inhibition of an unintended target that is essential for cell survival.
Troubleshooting Steps:
-
Confirm On-Target Potency: Ensure the cytotoxic concentrations are significantly higher than the concentrations required for HSD17B13 inhibition. A large therapeutic window between efficacy and toxicity is desirable.
-
Test in HSD17B13 Knockout/Knockdown Cells: If the toxicity persists in cells lacking HSD17B13, it is likely an off-target effect.
-
Broad Off-Target Screening: If not already done, perform a comprehensive screen against a wide range of cellular targets to identify potential off-target interactions.
-
Structural Analogs: Synthesize and test close structural analogs of your inhibitor. If analogs with reduced HSD17B13 potency retain the cytotoxic effect, this further points towards an off-target mechanism.
Q2: I'm observing a phenotype in my animal model that is inconsistent with HSD17B13 inhibition. What are the next steps?
Possible Cause: The unexpected phenotype could be due to an off-target effect, a metabolite of your inhibitor, or a complex biological response not previously associated with HSD17B13.
Troubleshooting Steps:
-
Verify Target Engagement: Confirm that the inhibitor is reaching the liver at concentrations sufficient to inhibit HSD17B13.
-
Metabolite Profiling: Identify the major metabolites of your inhibitor and test their activity against HSD17B13 and a panel of off-targets.
-
Phenotypic Screening: Utilize unbiased screening approaches, such as transcriptomics or proteomics, on tissues from treated animals to identify perturbed pathways that may explain the unexpected phenotype.
-
Consult Public Databases: Search databases of drug effects and gene knockouts to see if the observed phenotype has been associated with the inhibition of other targets.
Q3: My inhibitor shows activity against other HSD17B family members. How can I improve its selectivity?
Possible Cause: The inhibitor may be binding to a conserved region within the active sites of multiple HSD17B enzymes.
Troubleshooting Steps:
-
Structural Biology: If available, use crystal structures of your inhibitor bound to HSD17B13 and other HSD17B family members to understand the molecular basis of its binding.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor to identify key functional groups that contribute to its affinity and selectivity. The goal is to introduce modifications that enhance binding to HSD17B13 while disrupting interactions with other family members.
-
Rational Drug Design: Employ computational modeling and rational drug design principles to guide the chemical synthesis of more selective analogs.[9]
Data Presentation
Table 1: Example Selectivity Profile of a Novel HSD17B13 Inhibitor
| Target Enzyme | IC50 (nM) | Selectivity vs. HSD17B13 |
| HSD17B13 | 10 | - |
| HSD17B1 | >10,000 | >1000-fold |
| HSD17B2 | 5,000 | 500-fold |
| HSD17B3 | >10,000 | >1000-fold |
| HSD17B4 | 2,500 | 250-fold |
| HSD17B11 | 8,000 | 800-fold |
| HSD17B12 | >10,000 | >1000-fold |
Table 2: Example Summary of In Vivo Toxicology Study in Rats (28-Day)
| Dose Group (mg/kg/day) | Key Clinical Observations | Histopathological Findings (Liver) |
| 0 (Vehicle) | No remarkable findings | Normal |
| 10 | No remarkable findings | Normal |
| 30 | No remarkable findings | Minimal centrilobular hepatocyte hypertrophy |
| 100 | Decreased body weight gain, piloerection | Moderate centrilobular hepatocyte hypertrophy, single-cell necrosis |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol)
-
Cofactor (e.g., NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (HSD17B13 inhibitor)
-
384-well assay plates
-
Plate reader capable of detecting the product formation (e.g., NADH fluorescence)
Method:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate and cofactor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., NADH fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: Simplified signaling pathway of HSD17B13 in liver cells.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Decision-making process for troubleshooting unexpected toxicity.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. news-medical.net [news-medical.net]
- 7. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 8. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Troubleshooting Hsd17B13-IN-43 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of effect with Hsd17B13-IN-43 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected in vitro activity?
This compound is a small molecule inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13), an enzyme primarily expressed in the liver and associated with lipid droplets.[1][2][3] It has a reported IC50 of less than 0.1 μM for estradiol as a substrate in biochemical assays.[4][5] Therefore, it is expected to inhibit the enzymatic activity of Hsd17B13 in a concentration-dependent manner in in vitro settings.
Q2: What are the known substrates for Hsd17B13 in vitro?
Hsd17B13 has been shown to catalyze the conversion of several substrates in vitro, including:
-
Retinoids: such as retinol.[3]
The choice of substrate can influence assay results, and it is crucial to use a substrate for which Hsd17B13 shows robust activity in your assay system.
Q3: What is the cellular localization of Hsd17B13?
Hsd17B13 is predominantly localized to the surface of lipid droplets within hepatocytes.[1][2][3][8] This localization is critical for its enzymatic function.[8] In cell-based assays, ensuring the correct subcellular localization of overexpressed or endogenous Hsd17B13 is important for observing inhibitor effects.
Troubleshooting Guide: this compound Showing No Effect In Vitro
If you are observing no inhibitory effect with this compound in your in vitro experiments, please consult the following troubleshooting steps.
Decision-Making Workflow
Caption: Troubleshooting workflow for addressing a lack of this compound activity.
Step 1: Verify Compound Integrity and Handling
Issues with the inhibitor itself are a common source of experimental failure.
| Parameter | Recommended Action |
| Solubility | This compound is soluble in DMSO.[5] Ensure the compound is fully dissolved. After dilution in aqueous assay buffer, visually inspect for any precipitation. Consider using a vehicle control (e.g., DMSO) in your experiments. |
| Storage | The supplier recommends storing the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[4] Improper storage can lead to degradation. |
| Concentration | Verify the concentration of your stock solution. If possible, perform analytical quality control (e.g., LC-MS) to confirm the identity and purity of the compound. |
| Working Dilutions | Prepare fresh working dilutions from the stock solution for each experiment to avoid degradation in aqueous buffers. |
Step 2: Validate Assay Components and Conditions
An improperly configured assay can mask the effect of a potent inhibitor.
| Parameter | Recommended Action |
| Substrate Concentration | If using a competitive inhibitor, the apparent IC50 is dependent on the substrate concentration. Ensure your substrate concentration is at or below the Km value for Hsd17B13. |
| Cofactor | Hsd17B13 enzymatic activity is NAD+ dependent.[9] Ensure that NAD+ is included in your reaction mixture at a saturating concentration. |
| Assay Buffer | Check the pH and composition of your assay buffer. Extreme pH or the presence of interfering substances can inhibit enzyme activity. |
| Positive Control Inhibitor | If available, use another known Hsd17B13 inhibitor as a positive control to confirm that the assay can detect inhibition. |
Step 3: Confirm Hsd17B13 Enzyme Activity
It is crucial to confirm that the enzyme is active in your assay system before testing for inhibition.
| Parameter | Recommended Action |
| Enzyme Source and Purity | Use a reputable source for recombinant Hsd17B13. Verify the purity and concentration of the enzyme. |
| Positive Control Reaction | Run a reaction with the enzyme, substrate, and cofactor, but without any inhibitor. This will establish the baseline enzymatic activity. |
| Negative Control Reaction | Run a reaction without the enzyme to ensure that the observed signal is enzyme-dependent. |
| Linear Range | Ensure your assay is running in the linear range with respect to time and enzyme concentration. |
Step 4: Troubleshoot Cell-Based Assays
Cell-based assays introduce additional complexities.
| Parameter | Recommended Action |
| Cell Permeability | While small molecules are generally cell-permeable, this is not always the case. If a biochemical assay is working but a cell-based assay is not, consider issues with compound uptake. |
| Protein Expression | If using an overexpression system, confirm the expression of Hsd17B13 via Western blot or other methods. |
| Subcellular Localization | Verify that Hsd17B13 is correctly localized to lipid droplets in your cell model, as this is critical for its function.[8] |
| Metabolism of the Inhibitor | Cells can metabolize small molecules, rendering them inactive. Consider shorter incubation times to mitigate this. |
Experimental Protocols
Protocol 1: In Vitro Hsd17B13 Enzymatic Assay (Biochemical)
This protocol is a general guideline for a fluorescence-based assay measuring NADH production.
Materials:
-
Recombinant human Hsd17B13
-
This compound
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADH detection reagent (e.g., a commercial fluorescent kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing a constant concentration of DMSO (e.g., 1%).
-
Add the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Prepare a master mix containing recombinant Hsd17B13 enzyme in assay buffer. Add this to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate/cofactor mix containing estradiol and NAD+ in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate/cofactor mix to the wells.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C. Ensure the reaction is in the linear range.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Hsd17B13 Signaling and Pathophysiological Role
Caption: Simplified pathway of Hsd17B13 function and inhibition.
Hsd17B13 is an enzyme that localizes to lipid droplets in liver cells.[1][2][3][8] It is involved in the metabolism of various lipids, including retinoids and steroids.[3][6][7] Overexpression or increased activity of Hsd17B13 is associated with increased lipid accumulation (lipogenesis), leading to steatosis, a key feature of non-alcoholic fatty liver disease (NAFLD).[3] this compound is designed to inhibit the enzymatic activity of Hsd17B13, thereby potentially reducing the downstream pathological effects.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
Improving the bioavailability of Hsd17B13-IN-43
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Hsd17B13-IN-43, a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Poor dissolution of this compound in aqueous buffers for in vitro assays.
-
Question: My this compound is not dissolving properly in my aqueous assay buffer, leading to inconsistent results. What can I do?
-
Answer: Poor aqueous solubility is a common issue for small molecule inhibitors. Here are several strategies to improve dissolution:
-
Co-solvents: this compound is reported to be soluble in DMSO.[1] You can prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low enough (typically <0.5%) to not affect your assay.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility. Experiment with a pH range to find the optimal condition.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the buffer in low concentrations (e.g., 0.01-0.1%) to aid in solubilization by forming micelles.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility.[2][3] Consider using β-cyclodextrins or their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Issue 2: Low and variable oral bioavailability observed in animal studies.
-
Question: I am observing low and inconsistent plasma concentrations of this compound after oral administration in my animal model. How can I improve its oral bioavailability?
-
Answer: Low oral bioavailability is often multifactorial, stemming from poor solubility, low permeability, and/or first-pass metabolism. A systematic approach is necessary to identify and address the root cause. The following workflow can guide your efforts:
Based on the characterization, you can select an appropriate formulation strategy:
-
For Solubility-Limited Absorption:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[2][4] Techniques like micronization and nanosizing can be employed.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[5][6]
-
-
For Permeability-Limited Absorption:
-
For Metabolism-Limited Bioavailability:
-
Prodrugs: If first-pass metabolism is high, a prodrug approach could be considered to mask the metabolic site.
-
Issue 3: How do I select the best formulation strategy for this compound?
-
Question: There are many potential formulation strategies. How do I choose the most suitable one for my compound?
-
Answer: The choice of formulation depends on the specific physicochemical properties of this compound. A decision tree can help guide this process:
Frequently Asked Questions (FAQs)
Q1: What is the role of Hsd17B13 and why is it a target for drug development?
A1: Hsd17B13 (17β-hydroxysteroid dehydrogenase 13) is an enzyme primarily expressed in the liver and is associated with lipid droplets.[8][9] Genetic studies have shown that certain loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[10][11][12] This makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions. Inhibition of Hsd17B13 is hypothesized to be protective against liver disease progression.[13]
Q2: What are the known properties of this compound?
A2: this compound is a small molecule inhibitor of Hsd17B13 with an IC50 of less than 0.1 μM for Estradiol.[14] It is under investigation for its potential therapeutic effects in NAFLD.[14] Like many small molecule inhibitors, it is expected to have low aqueous solubility.
Q3: What are the different types of formulation strategies to improve bioavailability?
A3: Several strategies can be employed, broadly categorized as follows:
-
Physicochemical Modifications:
-
Particle Engineering:
-
Amorphous Formulations:
-
Lipid-Based Formulations:
Q4: What in vitro models can I use to predict the in vivo performance of my formulation?
A4: Several in vitro models can provide valuable insights:
-
Dissolution Testing: Using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of fluids in the fasted and fed states of the small intestine can provide more predictive dissolution data than simple buffer systems.
-
Permeability Assays: The Caco-2 cell monolayer model is widely used to assess the intestinal permeability of a compound and identify potential transport mechanisms.
-
In Vitro Lipolysis Models: For lipid-based formulations, these models simulate the digestion process in the gut to evaluate how the drug partitions and is absorbed.
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for experiments aimed at improving the bioavailability of a compound like this compound.
Table 1: Solubility of this compound in Various Media
| Medium | pH | Solubility (µg/mL) |
| Water | 7.0 | < 1 |
| Simulated Gastric Fluid (SGF) | 1.2 | < 1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 15 |
| 20% HP-β-CD in Water | 7.0 | 500 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 200 ± 60 | 2 |
| Micronized Suspension | 150 ± 40 | 1.5 | 750 ± 150 | 8 |
| Amorphous Solid Dispersion | 800 ± 120 | 1.0 | 4000 ± 500 | 40 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 1200 ± 200 | 0.5 | 6000 ± 800 | 60 |
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Solvent System: Identify a common solvent system in which both this compound and the selected polymer are soluble (e.g., methanol, ethanol, or a mixture thereof).
-
Solution Preparation:
-
Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
The total solid content in the solution should typically be between 2-10% (w/v).
-
-
Spray Drying Process:
-
Use a laboratory-scale spray dryer.
-
Set the inlet temperature (e.g., 100-150 °C), atomization pressure, and feed rate to ensure efficient solvent evaporation without causing thermal degradation of the compound.
-
The outlet temperature should be monitored and maintained above the boiling point of the solvent.
-
-
Powder Collection and Characterization:
-
Collect the dried powder from the cyclone separator.
-
Characterize the resulting ASD for its amorphous nature (using techniques like X-ray powder diffraction - XRPD and differential scanning calorimetry - DSC), drug content, and dissolution properties.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution containing this compound (typically at a concentration of 1-10 µM) to the apical (AP) side.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL side and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. drughunter.com [drughunter.com]
- 16. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
Technical Support Center: Overcoming Hsd17B13-IN-43 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Hsd17B13-IN-43 in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A1: Acquired resistance to small molecule inhibitors like this compound can arise through various mechanisms. Based on established principles of drug resistance, potential mechanisms in your cell line could include:
-
Target-based alterations:
-
Mutations in the HSD17B13 gene: Specific mutations within the this compound binding site could reduce the inhibitor's affinity, rendering it less effective.
-
Increased expression of HSD17B13: Overexpression of the target protein may require higher concentrations of the inhibitor to achieve a therapeutic effect.
-
-
Activation of bypass signaling pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of HSD17B13, thereby maintaining their pro-survival or pro-proliferative state.
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]
-
Altered drug metabolism: Changes in the expression or activity of metabolic enzymes could lead to increased degradation or inactivation of this compound.
-
Phenotypic changes: A switch to a more resistant cell state, such as an epithelial-to-mesenchymal transition (EMT)-like phenotype, can confer broad drug resistance.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem: Increased IC50 of this compound in my cell line.
This guide provides a systematic approach to investigate the potential mechanisms of resistance.
Workflow for Investigating this compound Resistance
Caption: Workflow for investigating this compound resistance.
Step 1: Confirm and Characterize the Resistance
Experiment: Dose-response curve and IC50 determination.
Protocol:
-
Seed both parental (sensitive) and suspected resistant cells in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
-
Plot the dose-response curves and calculate the IC50 values for both cell lines.
Data Presentation:
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental | 0.5 | 1 |
| Resistant | 15.0 | 30 |
This is example data and will vary depending on the cell line and experimental conditions.
Step 2: Investigate On-Target Mechanisms
A. HSD17B13 Gene Sequencing
Hypothesis: Mutations in the HSD17B13 gene prevent inhibitor binding.
Protocol:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify the coding region of the HSD17B13 gene using PCR.
-
Sequence the PCR products and compare the sequences to identify any mutations in the resistant cell line.
B. HSD17B13 Expression Analysis
Hypothesis: Increased expression of HSD17B13 protein leads to resistance.
Protocols:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from both cell lines.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers specific for HSD17B13 and a housekeeping gene for normalization.
-
-
Western Blot:
-
Prepare total cell lysates from both cell lines.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against HSD17B13 and a loading control (e.g., GAPDH, β-actin).
-
Data Presentation:
| Analysis | Parental Cells | Resistant Cells |
| HSD17B13 mRNA Fold Change | 1.0 | 8.5 |
| HSD17B13 Protein Level (relative to loading control) | 1.0 | 7.8 |
This is example data.
Step 3: Investigate Off-Target Mechanisms
A. Bypass Pathway Activation
Hypothesis: Activation of a parallel signaling pathway compensates for HSD17B13 inhibition. HSD17B13 has been implicated in lipid metabolism and inflammatory signaling pathways, including the NF-κB and MAPK pathways.[3]
Signaling Pathway Diagram:
Caption: Potential bypass signaling in this compound resistance.
Protocol:
-
Phospho-proteomic analysis: Use mass spectrometry-based proteomics to compare the phosphorylation status of key signaling proteins between parental and resistant cells, with and without this compound treatment.
-
Western Blot Analysis: Analyze the phosphorylation status of specific proteins in suspected bypass pathways (e.g., p-AKT, p-ERK) in both cell lines.
B. Increased Drug Efflux
Hypothesis: Overexpression of ABC transporters removes the inhibitor from the cell.
Protocol:
-
Rhodamine 123 Efflux Assay:
-
Incubate both cell lines with a fluorescent substrate of ABC transporters, such as Rhodamine 123.
-
Measure the intracellular fluorescence over time using flow cytometry. A lower fluorescence in resistant cells suggests increased efflux.
-
-
qRT-PCR and Western Blot: Analyze the expression of common ABC transporter genes (ABCB1, ABCC1, ABCG2) in both cell lines.[1]
Data Presentation:
| Analysis | Parental Cells | Resistant Cells |
| Rhodamine 123 Retention (%) | 95 | 30 |
| ABCB1 mRNA Fold Change | 1.0 | 12.3 |
This is example data.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.[4][5][6][7]
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor cell growth: Observe the cells daily. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Escalate the concentration: Once the cells are growing steadily at the current concentration, increase the concentration of this compound by 1.5- to 2-fold.[5]
-
Repeat the cycle: Continue this process of monitoring and escalating the drug concentration. This process can take several months.
-
Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 10-20 times the initial IC50), the resistant cell line is established. Confirm the resistance by performing a dose-response assay and comparing the new IC50 to the parental IC50.
-
Cryopreserve at each stage: It is crucial to cryopreserve vials of cells at each successful concentration step.
Protocol 2: HSD17B13 In Vitro Activity Assay
This protocol can be used to assess the enzymatic activity of HSD17B13 and the inhibitory effect of this compound.[8][9][10][11]
-
Reagents:
-
Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add this compound at various concentrations.
-
Add recombinant HSD17B13 protein and incubate for a short period.
-
Initiate the reaction by adding the substrate and NAD+.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the product formation (e.g., NADH) using a suitable detection reagent and a plate reader.
-
-
Analysis: Calculate the percent inhibition of HSD17B13 activity at each inhibitor concentration and determine the IC50.
Protocol 3: Cellular Target Engagement Assay
The Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to HSD17B13 in the cell.[12][13]
-
Cell treatment: Treat intact cells with either vehicle or this compound.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein precipitation: Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the amount of soluble HSD17B13 remaining in the supernatant by Western blot. Ligand binding will stabilize the protein, resulting in more soluble protein at higher temperatures.
Disclaimer: These guides and protocols are intended for research purposes only and should be adapted to your specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. MDR gene expression analysis of six drug-resistant ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enanta.com [enanta.com]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
Hsd17B13-IN-43 degradation and how to prevent it
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-43" is not publicly available. This resource provides guidance on the stability, degradation, and regulation of its likely target, the protein 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), to assist researchers in experiments involving this protein.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and where is it located in the cell?
HSD17B13, or 17β-hydroxysteroid dehydrogenase 13, is an enzyme primarily found in the liver.[1][2][3] It is a lipid droplet (LD)-associated protein, meaning it is localized to the surface of these organelles within hepatocytes.[1][4][5] The N-terminal region of the protein is crucial for targeting it from the endoplasmic reticulum (ER) to lipid droplets.[1]
Q2: What is the primary function of HSD17B13?
HSD17B13 is involved in lipid metabolism.[6][7] Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, suggesting a role in lipid accumulation.[1] It is also known to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[1]
Q3: What factors regulate the expression level of HSD17B13?
HSD17B13 expression is upregulated in non-alcoholic fatty liver disease (NAFLD).[1][2][7] Its expression can be induced by various factors, including:
-
Palmitate and oleic acid[6]
-
Liver X receptor-α (LXR-α) via sterol regulatory binding protein-1c (SREBP-1c)[1][8]
Conversely, its expression is suppressed by activators of PPARα, such as the drug fenofibrate.[1]
Q4: My HSD17B13 protein levels are unexpectedly low in my cell culture experiments. What could be the cause?
Several factors could contribute to low HSD17B13 protein levels. Deletion of a specific N-terminal domain (the PAT-like domain) has been shown to lower protein stability.[1] Additionally, if the alpha-helix/beta-sheet/alpha-helix fragment in the N-terminal is deleted, the protein can be retained and degraded in the endoplasmic reticulum.[1] Lysosomal and chaperone-mediated autophagy pathways may also be involved in its degradation.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low HSD17B13 protein levels in cell lysates | Protein degradation. | Consider using lysosomal inhibitors or chaperone-mediated autophagy inhibitors to see if protein levels are rescued.[9] |
| Improper protein folding and transport. | Ensure that any genetic modifications to the N-terminal of HSD17B13 do not disrupt the critical domains required for transport from the ER to lipid droplets.[1] | |
| Inconsistent HSD17B13 expression between experiments | Variation in cell culture conditions. | Standardize treatment concentrations of fatty acids (e.g., palmitate, oleic acid) as they are known to induce HSD17B13 expression.[6] |
| Differences in confluency or cell health. | Maintain consistent cell seeding densities and monitor cell health to ensure uniformity across experiments. | |
| Difficulty detecting HSD17B13 after subcellular fractionation | Incorrect localization. | HSD17B13 is a lipid droplet-associated protein.[1][4][5] Ensure your fractionation protocol is optimized to isolate the lipid droplet fraction effectively. |
Experimental Protocols
Overexpression of HSD17B13 in Cell Culture
Objective: To transiently overexpress HSD17B13 in a human hepatocyte cell line (e.g., L02, Huh7, or HepG2) to study its effects on lipid metabolism.
Materials:
-
Human hepatocyte cell line (e.g., L02)
-
DMEM GlutaMAX medium
-
Fetal Bovine Serum (FBS)
-
Plasmid DNA encoding full-length human HSD17B13 (with or without a tag like His or HA)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
G418 for stable cell line selection (optional)[10]
Procedure:
-
Culture L02 cells in DMEM GlutaMAX supplemented with 10% FBS at 37°C and 5% CO2.[10]
-
One day before transfection, seed the cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. For example, using Lipofectamine 2000, dilute the HSD17B13 plasmid DNA and the reagent in separate tubes of serum-free medium, then combine and incubate for 20 minutes at room temperature.
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 4-6 hours at 37°C, then replace the medium with fresh, complete growth medium.
-
Harvest the cells 24-48 hours post-transfection for analysis (e.g., Western blot, immunofluorescence, or lipid accumulation assays).
-
For stable cell line generation, begin selection with G418 (concentration to be determined by a kill curve) 48 hours post-transfection.[10]
Immunofluorescence Staining for HSD17B13 Localization
Objective: To visualize the subcellular localization of HSD17B13 in relation to lipid droplets.
Materials:
-
Cells grown on coverslips (transfected or untransfected)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against HSD17B13
-
Fluorescently labeled secondary antibody
-
Lipid droplet stain (e.g., BODIPY 493/503)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Wash cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary anti-HSD17B13 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a lipid droplet stain like BODIPY (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize using a fluorescence or confocal microscope. HSD17B13 should co-localize with the lipid droplet stain.[7]
Signaling and Regulatory Pathways
Caption: Regulation of HSD17B13 expression and its role in lipid droplet accumulation.
Experimental Workflow for Studying HSD17B13 Degradation
Caption: Workflow to investigate the degradation pathway of the HSD17B13 protein.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. gettested.co.in [gettested.co.in]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Hsd17B13-IN-43 cytotoxicity and how to reduce it
Disclaimer: Information regarding a specific compound designated "Hsd17B13-IN-43," including its cytotoxicity, is not available in publicly accessible scientific literature. The following troubleshooting guides and FAQs provide general advice for researchers encountering cytotoxicity with novel small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) and are based on the known function of the target protein and established principles of toxicology.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our HSD17B13 inhibitor in primary human hepatocytes. What are the potential mechanisms?
A1: Cytotoxicity stemming from an HSD17B13 inhibitor could arise from several mechanisms related to the enzyme's function and cellular location:
-
On-target effects: HSD17B13 is a lipid droplet-associated protein involved in retinol metabolism and potentially in the processing of other lipids and steroids.[1][2][3] Inhibition of its activity might lead to the accumulation of a toxic substrate or a deficiency in a necessary product.
-
Off-target effects: The inhibitor may be interacting with other cellular targets, leading to toxicity. Common off-target liabilities include inhibition of key metabolic enzymes, ion channels, or kinases.
-
Metabolite-induced toxicity: The inhibitor itself may not be toxic, but its metabolic breakdown products could be. This is particularly relevant in metabolically active cells like hepatocytes.
-
Physicochemical properties: Poor solubility of the compound can lead to precipitation in culture media, causing osmotic stress or physical damage to cells.
Q2: How can we reduce the observed cytotoxicity of our HSD17B13 inhibitor in vitro?
A2: Several strategies can be employed to mitigate in vitro cytotoxicity:
-
Optimize concentration and incubation time: Determine the minimal effective concentration and the shortest incubation time required to achieve the desired biological effect.
-
Serum concentration in media: Increasing the serum concentration in your culture media can sometimes reduce cytotoxicity, as serum proteins can bind to the compound and reduce its free concentration.
-
Use of antioxidants: If the cytotoxicity is mediated by oxidative stress, co-incubation with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.
-
Formulation optimization: Ensure the compound is fully solubilized. Test different solubilizing agents (e.g., DMSO, ethanol) and their final concentrations, as the vehicle itself can be toxic.
-
Structural modification of the compound: If cytotoxicity is a persistent issue, medicinal chemistry efforts may be required to synthesize analogs with an improved therapeutic index.
Q3: What are some key experiments to investigate the mechanism of cytotoxicity of our HSD17B13 inhibitor?
A3: A tiered approach to mechanistic studies is recommended:
-
Confirm on-target engagement: Use a cellular thermal shift assay (CETSA) or a target engagement biomarker to confirm that the compound is interacting with HSD17B13 at the concentrations where cytotoxicity is observed.
-
Assess mitochondrial function: The mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and cellular respiration (e.g., using a Seahorse assay) are sensitive indicators of cellular health.
-
Measure markers of apoptosis and necrosis: Use assays for caspase activation (apoptosis) and LDH release (necrosis) to determine the mode of cell death.
-
Lipid accumulation assays: Given HSD17B13's role in lipid metabolism, staining with dyes like Oil Red O or BODIPY can reveal if the inhibitor causes lipid droplet accumulation.[4]
-
Reactive Oxygen Species (ROS) detection: Use fluorescent probes like DCFDA to measure intracellular ROS levels.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
| Potential Cause | Troubleshooting Step |
| Cell passage number and health | Maintain a consistent cell passage number for experiments. Regularly check for mycoplasma contamination. |
| Compound stability | Prepare fresh stock solutions of the inhibitor for each experiment. Assess the stability of the compound in culture media over the course of the experiment. |
| Inconsistent seeding density | Ensure a uniform cell seeding density across all wells and plates. |
| Edge effects in multi-well plates | Avoid using the outer wells of multi-well plates for sensitive assays, or fill them with sterile PBS to maintain humidity. |
Issue 2: Discrepancy between cytotoxicity in cell lines (e.g., HepG2) and primary hepatocytes.
| Potential Cause | Troubleshooting Step |
| Metabolic differences | Primary hepatocytes have a more robust metabolic capacity. The observed toxicity in primary cells may be due to a toxic metabolite not produced in cell lines. Perform metabolite identification studies. |
| Differences in HSD17B13 expression | HSD17B13 is highly expressed in the liver.[3][5][6] Verify that the expression level of HSD17B13 in your cell line is comparable to that in primary hepatocytes. |
| Transporter expression | Differences in the expression of uptake and efflux transporters can alter the intracellular concentration of the inhibitor. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using a Real-Time Glo™ MT Cell Viability Assay
This protocol provides a method for continuously monitoring cell viability over time.
Materials:
-
Real-Time Glo™ MT Cell Viability Reagent
-
White, clear-bottom 96-well plates
-
Hepatocytes (or other relevant cell type)
-
HSD17B13 inhibitor
-
Plate-reading luminometer
Method:
-
Seed hepatocytes in a white, clear-bottom 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare a 2X concentration of the Real-Time Glo™ MT Cell Viability Reagent in the appropriate culture medium.
-
Remove the existing medium from the cells and add the 2X reagent-containing medium.
-
Prepare 2X concentrations of your HSD17B13 inhibitor in the culture medium.
-
Add the 2X inhibitor solutions to the appropriate wells. Include vehicle control and no-treatment control wells.
-
Place the plate in a plate-reading luminometer incubated at 37°C and 5% CO₂.
-
Measure luminescence at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 72 hours).
-
Plot luminescence versus time to generate a real-time viability curve.
Visualizations
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Hsd17B13-IN-43 as an HSD17B13 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hsd17B13-IN-43's performance against other known HSD17B13 inhibitors, supported by experimental data and detailed protocols. The focus is on the validation of its inhibitory effect on the 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme, a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases[1][2]. This has spurred the development of inhibitors targeting the HSD17B13 enzyme. This guide will delve into the validation of a specific inhibitor, this compound, and compare its efficacy with other publicly disclosed small molecule inhibitors.
Comparative Analysis of HSD17B13 Inhibitors
The inhibitory potential of this compound and its alternatives is summarized below. The data is compiled from publicly available resources and presented to facilitate a direct comparison of their in vitro potency.
| Compound | Target | Assay Substrate | IC50 | Organization/Source |
| This compound | HSD17B13 | Estradiol | <0.1 μM | MedchemExpress |
| BI-3231 | human HSD17B13 | Estradiol | 1 nM | Boehringer Ingelheim |
| mouse HSD17B13 | Estradiol | 13 nM | Boehringer Ingelheim | |
| INI-822 | HSD17B13 | Not specified | low nM potency | Inipharm |
Experimental Validation Protocols
The validation of HSD17B13 inhibitors typically involves in vitro enzymatic assays that measure the conversion of a substrate by the recombinant HSD17B13 enzyme. A common method is to quantify the conversion of estradiol to estrone.
Protocol: In Vitro HSD17B13 Enzymatic Inhibition Assay
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound like this compound.
1. Materials and Reagents:
-
Recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Detection Reagent (e.g., LC-MS/MS system for estrone quantification or a luminescence-based NADH detection kit)
-
384-well assay plates
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Mixture Preparation: In each well of a 384-well plate, add the assay buffer.
-
Inhibitor Addition: Add a small volume (e.g., 50 nL) of the diluted test inhibitor or DMSO (for control wells) to the appropriate wells.
-
Enzyme Addition: Add recombinant human HSD17B13 enzyme to all wells except for the negative control wells. The final concentration should be in the low nanomolar range (e.g., 50-100 nM).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of β-estradiol and NAD+. Final concentrations might be around 15-30 µM for β-estradiol and 0.5 mM for NAD+.
-
Reaction Incubation: Incubate the reaction for a specific time (e.g., 60-120 minutes) at room temperature or 37°C.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of estrone produced. This can be achieved through:
-
LC-MS/MS: Direct quantification of estrone.
-
Luminescence: If using an NADH detection kit, measure the luminescence which is proportional to the amount of NADH produced.
-
3. Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizing the Experimental and Biological Context
To better understand the experimental process and the biological relevance of inhibiting HSD17B13, the following diagrams are provided.
Caption: Workflow for determining the IC50 of HSD17B13 inhibitors.
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver[3]. Its expression is upregulated in NAFLD and is thought to play a role in lipid metabolism[3]. The signaling pathway leading to its expression involves key regulators of lipid homeostasis.
Caption: Simplified pathway of HSD17B13 regulation and its role in hepatocytes.
References
A Comparative Guide to HSD17B13 Inhibitors: Hsd17B13-IN-43 and Other Key Compounds
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Hsd17B13-IN-43 with other notable hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitors. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools for investigating the role of HSD17B13 in various pathologies, particularly nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).
HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic target for chronic liver diseases.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and other liver ailments.[2] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This guide focuses on a comparative analysis of this compound against other well-characterized inhibitors.
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the reported in vitro potencies of this compound and other key HSD17B13 inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions may vary between different data sources.
| Compound | Target | Substrate | IC50 | Reference |
| This compound | HSD17B13 | Estradiol | < 0.1 µM | [1][3] |
| BI-3231 | human HSD17B13 | Estradiol | 1 nM | [4] |
| mouse HSD17B13 | Estradiol | 13 nM | [4] | |
| HSD17B13-IN-31 (Compound 32) | HSD17B13 | Estradiol | < 0.1 µM | [5] |
| HSD17B13 | Leukotriene B3 | < 1 µM | [5] | |
| HSD17B13-IN-9 | HSD17B13 (50 nM) | Not Specified | 0.01 µM | [6] |
| HSD17B13-IN-13 (Compound 5) | HSD17B13 | Estradiol | < 0.1 µM | [7] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, the following diagrams illustrate the signaling pathway of HSD17B13 and a general workflow for evaluating HSD17B13 inhibitors.
References
- 1. glpbio.com [glpbio.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Pharmacological Inhibition vs. Genetic Variation of HSD17B13: A Comparative Guide for Researchers
The emergence of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a key player in chronic liver disease has spurred the development of pharmacological inhibitors aiming to replicate the protective effects observed with naturally occurring genetic variants. This guide provides a detailed comparison of the effects of HSD17B13 inhibitors, using the well-characterized tool compound BI-3231 and the clinical candidate INI-822 as examples, with the widely studied loss-of-function genetic variant, rs72613567.
Human genetic studies have consistently shown that individuals carrying loss-of-function variants in the HSD17B13 gene, such as rs72613567, have a significantly lower risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][3][4] This genetic validation has provided a strong rationale for the therapeutic targeting of the HSD17B13 enzyme. This guide will delve into the available experimental data to objectively compare the impact of pharmacological inhibition with the effects of these protective genetic variants.
Quantitative Comparison of HSD17B13 Inhibition
The primary mechanism by which both pharmacological inhibitors and protective genetic variants are thought to confer their beneficial effects is through the reduction or elimination of HSD17B13 enzymatic activity. The following table summarizes the quantitative data on the inhibition of HSD17B13 by the tool compound BI-3231 and the impact of the rs72613567 genetic variant.
| Parameter | Hsd17B13-IN-43 (Represented by BI-3231) | HSD17B13 Genetic Variant (rs72613567) |
| Mechanism of Action | Reversible, potent, and selective small molecule inhibitor.[5][6][7][8] | Splice variant leading to a truncated, unstable, and non-functional protein.[9][3] |
| Potency (IC50) | hHSD17B13: 1 nM, mHSD17B13: 13 nM[7][8] | Leads to a loss of enzymatic function.[2][9] |
| Selectivity | High selectivity against other HSD17B family members, such as HSD17B11.[5] | Specific to the HSD17B13 gene. |
| Effect on Protein Level | Does not directly reduce protein levels. | Results in reduced levels of full-length, functional protein.[9] |
Comparison of Downstream Effects
The ultimate goal of HSD17B13 inhibition is to replicate the protective phenotypes observed in individuals with loss-of-function genetic variants. The table below compares the reported downstream effects of HSD17B13 inhibitors and the rs72613567 variant in preclinical and clinical settings.
| Downstream Effect | This compound (Represented by INI-822 and other inhibitors) | HSD17B13 Genetic Variant (rs72613567) |
| Liver Enzymes (ALT/AST) | Reduced levels in animal models of liver injury.[10][11] | Associated with reduced serum levels of ALT and AST in humans.[12] |
| Hepatic Steatosis | Down-regulating high expression of HSD17B13 produced a therapeutic effect in NAFLD mice.[13] | Not consistently associated with a reduction in steatosis, but rather with preventing progression.[14] |
| Hepatic Inflammation | Reduced markers of inflammation in preclinical models. | Associated with decreased lobular inflammation.[12] |
| Hepatic Fibrosis | Reduced markers of liver fibrosis (e.g., α-SMA, COL-I) in a human liver-on-a-chip model.[14] Hsd17b13 knockdown in mice protects against liver fibrosis.[15][16] | Associated with a reduced risk of fibrosis and cirrhosis.[12][15][16] |
| Lipid Metabolism | Treatment with INI-822 increased hepatic phosphatidylcholines in rats, mimicking the genetic variant.[10][11] | Carriers show an increase in hepatic phospholipids.[1] |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the proposed signaling pathway of HSD17B13 and a typical experimental workflow for evaluating HSD17B13 inhibitors.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. opnme.com [opnme.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 9. Beyond fat accumulation, NAFLD genetics converges on lipid droplet biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 11. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 15. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hsd17B13-IN-43 Cross-Reactivity with HSD Family Members
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring accurate experimental outcomes and therapeutic safety. This guide provides a comparative analysis of the cross-reactivity of Hsd17B13-IN-43, a putative inhibitor of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), against other members of the HSD17B family.
HSD17B13 is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), making it a promising therapeutic target.[1] However, the human HSD17B family comprises 15 members, many of which share structural similarities and overlapping substrate specificities.[1][2] Therefore, characterizing the selectivity profile of any HSD17B13 inhibitor is a critical step in its development and validation.
Data Presentation: Inhibitor Selectivity Profile
While specific cross-reactivity data for this compound is not publicly available, this section presents a template for how such data should be structured for clear comparison. The following table illustrates a hypothetical selectivity profile of this compound against key HSD17B isoforms, with data presented as IC50 values (the half-maximal inhibitory concentration). A higher IC50 value indicates lower potency and, in this context, desirable lower cross-reactivity.
| Enzyme Target | This compound IC50 (nM) | Selectivity (Fold vs. HSD17B13) |
| HSD17B13 | 10 | - |
| HSD17B11 | >10,000 | >1000 |
| HSD17B1 | >10,000 | >1000 |
| HSD17B2 | >10,000 | >1000 |
| HSD17B4 | >10,000 | >1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data for this compound should be substituted when available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key experiments to determine the selectivity of an HSD17B13 inhibitor. These are based on established methods for characterizing similar inhibitors.[3][4][5]
Biochemical Enzyme Inhibition Assay (Luminescence-Based)
This assay measures the production of NADH, a product of the HSD17B13 enzymatic reaction, using a luminescent reporter.
Materials:
-
Recombinant human HSD17B13 and other HSD17B isoforms
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20[3]
-
Substrate: Estradiol (or other suitable substrate)
-
Cofactor: NAD+
-
This compound (or test compound)
-
NADH-Glo™ Detection Reagent (or similar)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant HSD enzyme (e.g., HSD17B13, HSD17B11, etc.) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., Estradiol) and the cofactor (NAD+).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the NADH-Glo™ detection reagent according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Mass Spectrometry-Based Selectivity Profiling
This method directly measures the formation of the product of the enzymatic reaction, providing a highly sensitive and specific readout.
Materials:
-
Same as the luminescence-based assay, excluding the NADH-Glo™ reagent.
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Perform the enzymatic reaction as described in steps 1-5 of the luminescence-based assay protocol.
-
Stop the reaction by adding a quenching solution containing a known concentration of an internal standard (for normalization).
-
Centrifuge the plates to pellet any precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Inject the samples into the LC-MS/MS system.
-
Separate the substrate and product using a suitable chromatography method.
-
Detect and quantify the product using mass spectrometry.
-
Calculate the percent inhibition and IC50 values as described for the luminescence-based assay.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing inhibitor cross-reactivity and a conceptual signaling pathway for HSD17B13.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
In Vivo Validation of Hsd17B13-IN-43: A Comparative Analysis of Therapeutic Efficacy in MASH Models
A deep dive into the preclinical evidence supporting Hsd17B13-IN-43 as a promising therapeutic agent for Metabolic Dysfunction-Associated Steatohepatitis (MASH), with a comparative look at alternative HSD17B13 inhibitors.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for MASH, a progressive form of non-alcoholic fatty liver disease (NAFLD). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and its complications, including fibrosis and cirrhosis.[1][2][3][4] This has spurred the development of inhibitors targeting the enzymatic activity of HSD17B13. This guide provides a comparative analysis of the in vivo therapeutic effect of a novel HSD17B13 inhibitor, referred to herein as this compound (compound 32 from a 2025 publication), against another known inhibitor, BI-3231.[5]
Comparative Efficacy of HSD17B13 Inhibitors
Recent preclinical studies have demonstrated the in vivo efficacy of this compound in mouse models of MASH, showing significant improvements in liver pathology compared to both vehicle-treated animals and those treated with the alternative inhibitor, BI-3231.[5]
Biochemical and Histological Improvements
The therapeutic potential of this compound was assessed by measuring key markers of liver injury and disease progression.
| Parameter | Vehicle | This compound (30 mg/kg) | BI-3231 (30 mg/kg) |
| Serum ALT (U/L) | ~250 | ~150 | ~200 |
| Serum AST (U/L) | ~400 | ~250 | ~325 |
| Liver Triglycerides (mg/g) | ~120 | ~80 | ~100 |
| NAFLD Activity Score (NAS) | ~6 | ~3.5 | ~5 |
| Table 1: Comparative effects of this compound and BI-3231 on serum markers of liver injury and hepatic triglyceride content in a mouse model of MASH. Data is approximated from graphical representations in the source publication.[5] |
This compound demonstrated a more potent effect in reducing serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, both key indicators of hepatocellular injury.[5] Furthermore, it led to a more substantial reduction in liver triglycerides and a greater improvement in the overall NAFLD Activity Score (NAS), which encompasses steatosis, lobular inflammation, and hepatocyte ballooning.[5]
Mechanism of Action: The HSD17B13 Signaling Pathway
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[6][7] While its precise physiological function is still under investigation, it is known to be involved in lipid metabolism.[1][6] Inhibition of HSD17B13 is thought to mimic the protective effects of the naturally occurring loss-of-function genetic variants. Mechanistic studies suggest that this compound exerts its therapeutic effects by regulating hepatic lipid metabolism, in part through the inhibition of the SREBP-1c/FAS pathway.[5]
Caption: Proposed signaling pathway of HSD17B13 and the inhibitory action of this compound.
Experimental Protocols
A detailed understanding of the methodologies employed in the in vivo validation of this compound is crucial for the critical evaluation of the findings.
Animal Model
The in vivo efficacy of this compound was evaluated in a diet-induced mouse model of MASH.
-
Model: Male C57BL/6J mice.
-
Diet: A high-fat, high-cholesterol, and high-fructose diet (HFHCF) for 24 weeks to induce MASH with significant fibrosis.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water).
-
This compound (30 mg/kg, oral gavage, once daily).
-
BI-3231 (30 mg/kg, oral gavage, once daily).
-
-
Duration of Treatment: 8 weeks.
Key Experimental Procedures
The following diagram outlines the workflow for the in vivo validation studies.
Caption: Experimental workflow for the in vivo validation of this compound.
Biochemical Analysis
-
Serum ALT and AST: Blood was collected via cardiac puncture at the time of sacrifice. Serum levels of ALT and AST were measured using a clinical chemistry analyzer.
-
Hepatic Triglycerides: A portion of the liver was homogenized, and lipids were extracted. Triglyceride content was quantified using a commercially available colorimetric assay kit.
Histological Analysis
-
Fixation and Staining: Liver tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis.
-
NAFLD Activity Score (NAS): H&E stained slides were scored by a blinded pathologist for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The scores were summed to generate the NAS.
Alternative Therapeutic Strategies
| Therapeutic Modality | Mechanism of Action | Advantages | Disadvantages |
| Small Molecule Inhibitors (e.g., this compound) | Direct inhibition of HSD17B13 enzymatic activity. | Oral bioavailability, ease of manufacturing. | Potential for off-target effects, requires continuous dosing. |
| RNA Interference (RNAi) | Degradation of HSD17B13 mRNA, leading to reduced protein expression. | High specificity, potential for long-lasting effects. | Challenges with delivery to hepatocytes, potential for immunogenicity. |
| Table 2: Comparison of different therapeutic modalities targeting HSD17B13. |
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
A Comparative Analysis of Hsd17B13 Inhibitors and Other Emerging Drugs for Nonalcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a spectrum of conditions ranging from simple steatosis to nonalcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NAFLD has led to the investigation of numerous therapeutic targets. This guide provides a comparative analysis of an emerging class of drugs, HSD17B13 inhibitors, represented here by the well-characterized compound BI-3231 (as a proxy for the less publicly documented Hsd17B13-IN-43), against other prominent NAFLD drug candidates in clinical development.
Executive Summary
The landscape of NAFLD therapeutics is diverse, with molecules targeting various pathways implicated in the disease's progression, including metabolic dysregulation, inflammation, and fibrosis. HSD17B13 inhibitors are a promising new class of drugs that have garnered significant interest due to human genetic data suggesting that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases.[1][2][3] This guide will compare the preclinical and clinical data of a representative HSD17B13 inhibitor with other key NAFLD drugs: Obeticholic Acid (FXR agonist), Resmetirom (THR-β agonist), Semaglutide (GLP-1 receptor agonist), and Lanifibranor (pan-PPAR agonist).
Data Presentation: Comparative Efficacy of NAFLD Drug Candidates
The following tables summarize the available quantitative data for the selected NAFLD drug candidates. It is important to note that direct head-to-head preclinical or clinical trials are limited; therefore, comparisons are based on data from individual studies.
Table 1: Preclinical In Vitro Efficacy
| Drug (Target) | Assay | Cell Line | Key Parameter | Value |
| BI-3231 (HSD17B13 inhibitor) | Enzyme Inhibition Assay | Recombinant Human HSD17B13 | IC50 | 1 nM |
| Enzyme Inhibition Assay | Recombinant Mouse HSD17B13 | IC50 | 14 nM | |
| Obeticholic Acid (FXR agonist) | FXR Activation Assay | - | EC50 | 99 nM |
| Resmetirom (THR-β agonist) | hERG Channel Blockage | - | IC20 | ~30 µM |
| Semaglutide (GLP-1R agonist) | cAMP Production Assay | CHO-K1 GLP-1R cells | EC50 | ~0.10 - 0.3 nM |
Table 2: Preclinical In Vivo Efficacy in Animal Models
| Drug | Animal Model | Dosage | Key Findings |
| Aramchol (SCD1 modulator) | MCD Diet Mice | 5 mg/kg/day | 70% decrease in Sirius Red staining (fibrosis) |
| Lanifibranor (pan-PPAR agonist) | Cirrhosis Models | Not specified | Marked improvement in fibrosis and portal hypertension |
| Obeticholic Acid (FXR agonist) | HFD-fed NAFLD Mice | 0.16% in diet (high-dose) | Increased hepatic fibrosis and stellate cell activation |
| Semaglutide (GLP-1R agonist) | Ldlr-/-.Leiden Mice on FFD | Not specified | Significant improvement in hepatic steatosis |
Table 3: Clinical Efficacy in NAFLD/NASH Patients
| Drug | Phase of Development | Key Endpoint | Result |
| Aramchol | Phase II | Reduction in liver fat content (300mg dose) | 12.6% reduction vs. +6.4% in placebo |
| Lanifibranor | Phase IIb | NASH resolution without worsening of fibrosis (1200mg/day) | Achieved in 55% of patients vs. 33% in placebo |
| Obeticholic Acid | Phase III | Improvement in fibrosis by ≥1 stage with no worsening of NASH | Achieved, but with concerns about lipid profiles |
| Resmetirom | Phase III | NASH resolution and ≥2-point reduction in NAS | Achieved in a significant portion of patients |
| Semaglutide | Phase II | NASH resolution with no worsening of fibrosis | Achieved in 59% of patients (0.4mg dose) vs. 17% in placebo |
Mandatory Visualizations
Caption: HSD17B13 Signaling Pathway in NAFLD.
Caption: General Experimental Workflow for NAFLD Drug Screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key experiments in NAFLD drug discovery.
In Vitro Steatosis Assay in HepG2 Cells
This assay is used to model hepatic steatosis in a cell culture system and to evaluate the ability of a compound to prevent or reduce lipid accumulation.
1. Cell Culture and Seeding:
- Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
2. Induction of Steatosis:
- Prepare a stock solution of oleic acid (OA) complexed with bovine serum albumin (BSA). A common ratio is 2:1 (OA:BSA).
- The following day, replace the culture medium with DMEM containing the desired concentration of OA (typically 0.1-1 mM) to induce steatosis.[4][5] Incubate for 24 hours.
3. Drug Treatment:
- Co-treat the cells with the OA-containing medium and various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO).
4. Lipid Accumulation Staining (Oil Red O):
- After 24 hours of treatment, wash the cells with phosphate-buffered saline (PBS).
- Fix the cells with 10% formalin for 1 hour.
- Wash with water and then with 60% isopropanol.
- Stain with a working solution of Oil Red O for 20 minutes at room temperature.
- Wash with water to remove excess stain.
5. Quantification of Lipid Accumulation:
- Visually assess lipid droplets under a microscope.
- For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol.
- Measure the absorbance of the eluted stain at a wavelength of 490-520 nm using a microplate reader. The absorbance is proportional to the amount of intracellular lipid.[5]
In Vivo Diet-Induced NASH Model in Mice
Animal models are essential for evaluating the efficacy of drug candidates in a more complex physiological setting. The Methionine and Choline Deficient (MCD) diet and the Western Diet are commonly used models.[6][7]
1. Animal Model and Acclimatization:
- Use male C57BL/6J mice, a commonly used strain for metabolic studies.
- Acclimatize the mice for at least one week before the start of the experiment, with free access to standard chow and water.
2. Diet-Induced NASH:
- MCD Diet Model: Feed mice an MCD diet for 4-8 weeks to induce steatohepatitis and fibrosis.[7][8] This model is characterized by weight loss but rapid development of NASH histology.[6][7]
- Western Diet Model: Feed mice a high-fat (e.g., 40-60% kcal from fat), high-fructose, and high-cholesterol diet for 16-24 weeks.[1][6] This model more closely mimics the metabolic syndrome associated with human NASH, including obesity and insulin resistance.[6]
3. Drug Administration:
- Randomly assign mice to treatment groups (e.g., vehicle control, positive control, different doses of the test compound).
- Administer the drug via an appropriate route (e.g., oral gavage) daily for the duration of the study.
4. Monitoring and Endpoint Analysis:
- Monitor body weight, food intake, and clinical signs throughout the study.
- At the end of the study, collect blood for analysis of serum markers of liver injury (ALT, AST) and metabolic parameters (glucose, insulin, lipids).
- Harvest the liver and fix a portion in 10% formalin for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis). Score the histology using the NAFLD Activity Score (NAS).
- Analyze the remaining liver tissue for gene expression (e.g., markers of inflammation and fibrosis) and lipid content.
Conclusion
The development of effective therapies for NAFLD is a critical unmet need. HSD17B13 inhibitors, such as BI-3231, represent a novel therapeutic strategy with a strong genetic rationale. Preclinical data for HSD17B13 inhibitors are promising, demonstrating potent target engagement. However, further studies are needed to establish their clinical efficacy and safety profile in comparison to other NAFLD drug candidates that are more advanced in clinical development. Drugs like Resmetirom and Semaglutide have shown significant efficacy in resolving NASH in late-stage clinical trials. The comparative data presented in this guide highlights the diverse mechanisms being targeted for NAFLD and underscores the importance of robust preclinical and clinical evaluation to identify the most effective treatments for this complex disease. Continued research and head-to-head comparative trials will be essential to delineate the optimal therapeutic strategies for patients with NAFLD and NASH.
References
- 1. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low simvastatin concentrations reduce oleic acid-induced steatosis in HepG2 cells: An in vitro model of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HSD17B13 Inhibition: A Comparative Analysis of Genetic versus Pharmacological Approaches to Replicate Protective Effects in Liver Disease
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the protective effects observed with genetic loss-of-function mutations in the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) gene and the outcomes of its pharmacological inhibition. This analysis is supported by experimental data and detailed methodologies to inform therapeutic development strategies targeting non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions.
Introduction: The Protective Role of HSD17B13 Inactivation
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein predominantly found in the liver, where it is associated with lipid droplets within hepatocytes.[1][2] Its expression is notably increased in patients with NAFLD.[1][3] Seminal genome-wide association studies have identified a significant link between a loss-of-function variant in the HSD17B13 gene (specifically the rs72613567:TA allele) and a decreased risk of developing various chronic liver diseases, including NAFLD, non-alcoholic steatohepatitis (NASH), alcoholic liver disease (ALD), and even hepatocellular carcinoma (HCC).[2][3] This protective effect has spurred interest in HSD17B13 as a therapeutic target, with the central hypothesis that pharmacologically inhibiting its activity could replicate the benefits observed in individuals carrying the protective genetic mutations.
While a specific small molecule inhibitor, Hsd17B13-IN-43, is not extensively documented in publicly available literature, the broader strategy of HSD17B13 inhibition has been explored using RNA interference (RNAi) technologies such as short hairpin RNA (shRNA), antisense oligonucleotides (ASOs), and small interfering RNA (siRNA). These tools provide a valuable proxy for understanding the potential effects of a targeted inhibitor. This guide will compare the known effects of HSD17B13 genetic variants with the outcomes of its experimental pharmacological knockdown.
Mechanism of Action: An Evolving Understanding
The precise enzymatic function of HSD17B13 and the mechanism by which its inactivation confers protection are still under active investigation. Current evidence suggests that HSD17B13 possesses retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[3][4] The loss of this function due to genetic variants is thought to be a key aspect of its protective effect.[3] Overexpression of HSD17B13 is associated with increased lipid droplet size and number in hepatocytes.[3] The proposed mechanism involves the induction of HSD17B13 expression by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.[3][5]
Comparative Efficacy: Genetic vs. Pharmacological Inhibition
The following tables summarize the comparative effects of HSD17B13 loss-of-function mutations and pharmacological knockdown based on available preclinical and clinical data.
Table 1: Effects on Liver Injury and Steatosis
| Parameter | HSD17B13 Loss-of-Function Mutations (rs72613567) | Pharmacological Knockdown (shRNA in mice) |
| Serum ALT/AST | Reduced levels associated with the protective variant.[3] | Decreased serum ALT levels in high-fat diet-fed mice.[6][7] |
| Hepatic Steatosis | No significant reduction in steatosis grade.[8] | Markedly improved hepatic steatosis.[6][7] |
| Hepatic Triglycerides | Not consistently reduced. | Significantly decreased.[6][7] |
Table 2: Effects on Liver Inflammation and Fibrosis
| Parameter | HSD17B13 Loss-of-Function Mutations (rs72613567) | Pharmacological Knockdown (shRNA in mice) |
| Liver Inflammation | Downregulation of inflammation-related gene sets.[8] Reduced hepatocyte ballooning and portal inflammation.[9] | Reduction in markers of liver inflammation. |
| Liver Fibrosis | Significantly less frequent and severe fibrosis.[8] | Reduction in markers of liver fibrosis (e.g., Timp2 expression).[6] |
| HSC Activation | Indirectly reduces activation.[9] | Indirectly reduces activation.[1][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used in the cited studies.
1. In Vivo Model: High-Fat Diet (HFD)-Induced NAFLD in Mice
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 45% or 60% kcal from fat) for a period of several weeks to induce obesity and NAFLD.
-
Intervention: For pharmacological studies, a control group receives a non-targeting shRNA, while the treatment group receives an HSD17B13-specific shRNA, often delivered via an adeno-associated virus (AAV) vector to ensure liver-specific expression.
-
Endpoints: At the end of the study period, various parameters are assessed, including body weight, liver weight, serum levels of ALT and AST, and histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) for steatosis and Sirius Red for fibrosis. Liver tissue is also collected for gene expression analysis (qRT-PCR or RNA-seq) and lipidomics.
2. In Vitro Model: Hepatocyte Lipid Accumulation
-
Cell Culture: Primary hepatocytes or human hepatoma cell lines (e.g., HepG2) are used.
-
Induction of Steatosis: Cells are treated with fatty acids (e.g., oleate and palmitate) to induce lipid droplet accumulation.
-
Intervention: Cells are transfected with plasmids to overexpress HSD17B13 or with siRNAs to knock down its expression.
-
Endpoints: Intracellular lipid accumulation is visualized and quantified using Oil Red O staining. Gene and protein expression levels are measured by qRT-PCR and Western blotting, respectively.
3. Retinol Dehydrogenase (RDH) Activity Assay
-
Method: This assay measures the enzymatic conversion of retinol to retinaldehyde.
-
Procedure: Cells are transfected with constructs expressing different variants of HSD17B13. Cell lysates are then incubated with retinol.
-
Detection: The production of retinaldehyde is measured using high-performance liquid chromatography (HPLC).[4]
Conclusion: Replicating Genetic Protection through Pharmacological Intervention
The available evidence strongly suggests that pharmacological inhibition of HSD17B13 can replicate the key protective effects observed in individuals with loss-of-function mutations. Both genetic and pharmacological inactivation of HSD17B13 lead to a reduction in liver inflammation and fibrosis, which are critical drivers of disease progression in NASH.
An interesting divergence appears in the effect on simple steatosis; while the protective rs72613567 variant does not seem to reduce liver fat content, direct pharmacological knockdown in preclinical models has demonstrated a marked improvement in steatosis.[6][7][8] This suggests that the timing and degree of HSD17B13 inhibition may influence its effect on lipid accumulation.
Overall, the data supports HSD17B13 as a promising therapeutic target for chronic liver diseases. The development of small molecule inhibitors like the conceptual "this compound" is a logical next step, with the wealth of data from genetic studies and RNAi experiments providing a strong foundation for their preclinical and clinical evaluation. Future research should focus on elucidating the complete enzymatic functions of HSD17B13 and the downstream consequences of its inhibition to fully optimize this therapeutic strategy.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Tale of Two Targets: Hsd17B13 Inhibitors Versus Pan-Caspase Inhibitors in Liver Disease
A Head-to-Head Comparison for Researchers and Drug Developers
In the quest for effective therapies for chronic liver diseases such as non-alcoholic steatohepatitis (NASH), two distinct molecular targets have emerged, each offering a unique therapeutic rationale. On one hand, inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) aim to replicate the protective effects observed in individuals with naturally occurring loss-of-function variants of the enzyme. On the other, pan-caspase inhibitors are designed to block the final common pathway of apoptosis, a key driver of liver injury and fibrosis. This guide provides a head-to-head comparison of these two strategies, focusing on a representative Hsd17B13 inhibitor, BI-3231, and the class of pan-caspase inhibitors, supported by available experimental data.
At a Glance: Key Differences
| Feature | Hsd17B13 Inhibitors (e.g., BI-3231) | Pan-Caspase Inhibitors (e.g., Emricasan, Z-VAD-FMK) |
| Primary Target | 17β-hydroxysteroid dehydrogenase 13 | Multiple caspase enzymes (e.g., caspase-1, -3, -8, -9) |
| Mechanism of Action | Inhibition of Hsd17B13's enzymatic activity, likely related to lipid metabolism.[1][2][3] | Broad-spectrum inhibition of caspases, preventing apoptosis and inflammation. |
| Therapeutic Rationale | Mimicking the protective phenotype of Hsd17B13 loss-of-function genetic variants against NASH and other chronic liver diseases.[1][4][5] | Reducing hepatocyte death and subsequent inflammation and fibrosis.[6][7][8] |
| Primary Indication | Non-alcoholic fatty liver disease (NAFLD) / Non-alcoholic steatohepatitis (NASH).[1][9] | Liver diseases characterized by significant apoptosis, including NASH and transplant-related ischemia-reperfusion injury.[6][10][11][12] |
| Development Stage | Preclinical to early clinical (e.g., INI-822 in Phase 1).[13] | Investigated in preclinical and clinical trials for various liver diseases.[6][10][11][12][14] |
Mechanism of Action: A Conceptual Divide
The fundamental difference between these two classes of inhibitors lies in their upstream versus downstream points of intervention in liver pathology.
Hsd17B13 Inhibition: Targeting Lipid Metabolism
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[9][15][16] Its expression is upregulated in patients with NAFLD.[15][17][18] While its precise physiological substrate is still under investigation, it is known to have retinol dehydrogenase activity.[18] The primary rationale for inhibiting Hsd17B13 comes from human genetics; individuals with a splice variant (rs72613567:TA) that leads to a loss of Hsd17B13 function are protected from the progression of various chronic liver diseases, including alcoholic and non-alcoholic cirrhosis.[4][5][19] This suggests that inhibiting the enzyme's activity could be therapeutically beneficial. Small molecule inhibitors like BI-3231 are designed to block this enzymatic function.[1][2][3]
Caption: Simplified pathway of Hsd17B13 action and inhibition.
Pan-Caspase Inhibition: Blocking Cell Death
Caspases are a family of proteases that are central executioners of apoptosis (programmed cell death). In chronic liver disease, various insults (e.g., lipotoxicity, inflammation) can trigger apoptotic pathways in hepatocytes. The death of these liver cells releases damage-associated molecular patterns (DAMPs), which in turn activate inflammatory and fibrogenic cells, leading to the progression of NASH and fibrosis. Pan-caspase inhibitors, such as emricasan (formerly IDN-6556), are broad-spectrum agents that bind to the catalytic site of multiple caspases, thereby preventing the execution of the apoptotic program.[6][10]
Caption: General mechanism of pan-caspase inhibitors in apoptosis.
Preclinical Performance Data
A direct comparison of quantitative data is challenging as these inhibitors target different pathways and are thus evaluated with different primary endpoints. However, we can summarize their reported effects in relevant models.
Table 1: Hsd17B13 Inhibitor (BI-3231) Preclinical Data
| Parameter | Assay/Model | Result | Reference |
| Potency | In vitro enzyme assay | IC50 = 1 nM (human HSD17B13) | [2] |
| IC50 = 13 nM (mouse HSD17B13) | [2] | ||
| Cellular Effects | In vitro hepatocyte lipotoxicity model | Inhibited triglyceride accumulation, restored lipid metabolism, and increased mitochondrial activity. | [20] |
| Selectivity | Not specified in detail, but described as "selective". | [1][2] |
Table 2: Pan-Caspase Inhibitors Preclinical and Clinical Data
| Inhibitor | Assay/Model | Result | Reference |
| Emricasan (IDN-6556) | Murine NASH model | Decreased hepatocyte apoptosis, caspase-3 and -8 activities, and reduced liver fibrosis. | [6] |
| Phase II trial (Liver Transplant) | Reduced serum markers of apoptosis and liver injury (AST/ALT levels). | [12] | |
| VX-166 | Murine NASH model | Decreased active caspase-3, TUNEL-positive cells, and reduced hepatic fibrosis. | [7] |
| GS-9450 | Phase II trial (NASH) | Reduced serum marker of hepatocyte apoptosis (CK-18 fragments). | [14] |
Experimental Protocols
Hsd17B13 Inhibition Assay (General Protocol)
A common method to assess Hsd17B13 inhibition involves a biochemical assay using purified recombinant human Hsd17B13 enzyme.
-
Enzyme and Substrate Preparation: Recombinant Hsd17B13 is incubated with a known substrate (e.g., estradiol) and the cofactor NAD+.[1][3]
-
Inhibitor Addition: Test compounds (like BI-3231) are added at varying concentrations.
-
Reaction and Detection: The enzymatic reaction leads to the conversion of NAD+ to NADH. The amount of NADH produced is quantified, typically by measuring fluorescence.
-
Data Analysis: The reduction in NADH production in the presence of the inhibitor is used to calculate the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Workflow for a typical Hsd17B13 in vitro assay.
Caspase Activity Assay (General Protocol)
Caspase activity in liver tissue from animal models is often measured using commercially available kits.
-
Tissue Lysis: Liver tissue samples are homogenized to release cellular proteins, including caspases.
-
Substrate Addition: The lysate is incubated with a specific colorimetric or fluorometric substrate conjugated to a peptide sequence recognized by the caspase of interest (e.g., DEVD for caspase-3).
-
Cleavage and Detection: Active caspases in the lysate cleave the substrate, releasing the chromophore or fluorophore.
-
Quantification: The signal is measured using a spectrophotometer or fluorometer and compared to a standard curve to determine the level of caspase activity.
Summary and Outlook
The inhibition of Hsd17B13 and the broad-spectrum inhibition of caspases represent two mechanistically distinct and compelling strategies for the treatment of chronic liver disease.
-
Hsd17B13 inhibitors are backed by strong human genetic data, suggesting a causal link between the target and disease protection. This approach aims to modulate lipid metabolism within the hepatocyte to prevent the initial drivers of steatohepatitis. The development of potent and selective small molecules like BI-3231 and the entry of compounds like INI-822 into clinical trials mark significant progress for this target class.[1][13]
-
Pan-caspase inhibitors target a more downstream pathological event: apoptosis. By preventing cell death, these agents can interrupt the vicious cycle of injury, inflammation, and fibrosis.[6][7] While they have shown efficacy in reducing markers of liver injury and fibrosis in preclinical and some clinical settings, concerns about the potential consequences of broadly inhibiting a fundamental cellular process like apoptosis remain.[14][21]
Ultimately, the choice between these strategies, or their potential combination, will depend on the specific etiology and stage of liver disease. Hsd17B13 inhibition may be more suited for preventing the progression from simple steatosis to NASH, while pan-caspase inhibitors could be more effective in diseases characterized by high levels of hepatocyte apoptosis and established fibrosis. The ongoing clinical development of inhibitors for both targets will be crucial in defining their respective roles in the future landscape of liver disease therapeutics.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-caspase inhibitor VX-166 reduces fibrosis in an animal model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. First-in-class pan caspase inhibitor developed for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase inhibition in liver transplantation: from basic research to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Trial of the Pan-Caspase Inhibitor, IDN-6556, in Human Liver Preservation Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 14. Inhibition of apoptosis in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. sciencedaily.com [sciencedaily.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Hsd17B13-IN-43
For researchers and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of Hsd17B13-IN-43, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), which is actively being researched for its therapeutic potential in liver diseases such as nonalcoholic steatohepatitis (NASH).
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling similar chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
Handling:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Absorb with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Step-by-Step Disposal Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as hazardous waste.
2. Container Management:
-
Use containers that are compatible with the chemical.
-
Keep waste containers securely closed when not in use.
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow institutional guidelines for the storage of hazardous chemical waste.
4. Final Disposal:
-
Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
HSD17B13 Signaling Pathway and Therapeutic Rationale
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[2] It is implicated in the pathogenesis of NAFLD and NASH. Inhibition of HSD17B13 is a promising therapeutic strategy to mitigate liver damage. The diagram below illustrates the proposed mechanism of HSD17B13 in the context of liver disease.
Caption: Proposed role of HSD17B13 in liver disease and the inhibitory action of this compound.
This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the manufacturer's guidelines. By adhering to these procedures, you contribute to a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
